2-Benzyloxy-5-formylphenylboronic acid
Description
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Properties
IUPAC Name |
(5-formyl-2-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCABRWZPCRMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675317 | |
| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-22-5 | |
| Record name | [2-(Benzyloxy)-5-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Benzyloxy-5-formylphenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Benzyloxy-5-formylphenylboronic acid, a valuable building block in contemporary drug discovery and organic synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development. It will detail two robust synthetic routes, elucidate the mechanistic underpinnings of each chemical transformation, and provide field-proven experimental protocols. The significance of this compound lies in its trifunctional nature, possessing a formyl group for further derivatization, a benzyloxy protecting group, and a versatile boronic acid moiety for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.
Introduction: The Strategic Importance of this compound
Phenylboronic acids are a cornerstone of modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals and functional materials. This compound emerges as a particularly strategic intermediate due to its unique combination of functional groups.
The aldehyde (-CHO) function serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse pharmacophores. The benzyloxy group provides a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions to reveal a reactive hydroxyl group. Finally, the boronic acid moiety (-B(OH)₂) is the key player in Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds with aryl or vinyl halides and triflates. This trifecta of functionality makes this compound a highly sought-after building block for the synthesis of complex molecules, including inhibitors of monoamine oxidase B (MAO-B) for potential treatment of Parkinson's disease and other bioactive compounds.[1]
This guide will present two primary synthetic strategies for the preparation of this valuable compound, starting from commercially available precursors. Each route will be discussed with an emphasis on the rationale behind the chosen reagents and conditions, ensuring a deep understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of this compound suggests a disconnection at the carbon-boron bond, leading back to an appropriately substituted aryl halide. This key intermediate, 2-benzyloxy-5-bromobenzaldehyde, can be synthesized from commercially available starting materials. The overall synthetic plan is illustrated below.
Sources
2-Benzyloxy-5-formylphenylboronic acid structure elucidation
Structural Elucidation and Analytical Profiling of 2-Benzyloxy-5-formylphenylboronic Acid
Executive Summary
This technical guide outlines the structural elucidation, purity profiling, and handling protocols for This compound (BFBA). As a trifunctional scaffold containing a boronic acid, an aldehyde, and a benzyl ether, BFBA presents unique analytical challenges—specifically the dynamic equilibrium between the boronic acid monomer and its cyclic boroxine anhydride. This guide provides a self-validating analytical workflow designed to distinguish the target molecule from regioisomers and hydrolysis byproducts.
Synthetic Context & Structural Logic
To accurately elucidate the structure, one must understand the synthetic origin. The most robust synthesis of BFBA typically involves the palladium-catalyzed Miyaura borylation of 2-benzyloxy-5-bromobenzaldehyde .
-
Regiochemical Integrity: The starting material fixes the 1,2,5-substitution pattern. The primary risk is not regioisomerism during borylation, but rather protodeboronation (yielding 3-benzyloxybenzaldehyde) or oxidation (yielding the phenol).
-
Numbering Scheme:
-
C1: Boronic Acid (
) -
C2: Benzyloxy (
)[1] -
C5: Formyl (
)
-
This substitution pattern places the formyl group meta to the boron and para to the benzyloxy group, creating a distinct NMR signature compared to the 2-formyl-5-benzyloxy isomer.
Spectroscopic Elucidation (NMR)
The Boroxine-Boronic Acid Equilibrium
Critical Technical Insight: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in non-polar solvents (e.g.,
-
Corrective Protocol: Always perform NMR in a solvent that coordinates with boron or promotes the monomeric species.
-
Recommended:
with . The hydrolyzes any boroxine back to the acid, sharpening the aromatic peaks. -
Alternative:
. This converts the acid to the dimethyl boronate ester in situ, simplifying the spectrum, though the protons are lost to exchange.
-
Predicted NMR Data ( )
The 1,2,5-substitution pattern generates a specific splitting pattern for the three aromatic protons on the central ring.
| Proton | Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| -CHO | 9.85 - 9.95 | Singlet | - | Formyl proton. Distinctive offset confirms aldehyde. |
| B(OH) | 8.00 - 8.50 | Broad Singlet | - | Boronic acid hydroxyls. Disappears with |
| H-6 | 8.10 - 8.20 | Doublet (d) | Diagnostic: Ortho to Boron and Ortho to Carbonyl. Most deshielded aromatic H. | |
| H-4 | 7.90 - 8.00 | dd | Ortho to Carbonyl, Para to Ether. | |
| Ph-H (Bn) | 7.30 - 7.50 | Multiplet | - | 5 protons from the benzyl protecting group. |
| H-3 | 7.15 - 7.25 | Doublet (d) | Ortho to Benzyloxy (shielded). | |
| -OCH | 5.20 - 5.30 | Singlet | - | Benzylic methylene. |
2D-NMR Validation (NOESY/HMBC)
To rigorously prove the regiochemistry (distinguishing from 2-formyl-5-benzyloxy isomers), run a NOESY experiment.
-
Key Correlation: Strong NOE signal between the Benzylic
(~5.2 ppm) and H-3 (~7.2 ppm). -
Absence: No NOE should be observed between the Aldehyde proton and the Benzylic
. (If observed, this would indicate the aldehyde is at C3, adjacent to the ether).
Mass Spectrometry & Isotope Profiling
Boron has a unique natural isotope distribution:
-
Method: ESI (-) (Negative Mode) is preferred for boronic acids.
-
Solvent: Methanol (often forms the mono-methyl boronate
or methoxy adducts). -
Diagnostic Signals:
-
: Observed at
~255 (for ). -
Isotope Pattern: The peak at
254 ( ) should be approximately 25% the intensity of the peak at 255. -
Fragmentation: Look for loss of the benzyl group (
91 neutral loss) or loss of (protodeboronation).
-
: Observed at
Visualization of Structural Logic
The following diagram illustrates the connectivity logic used to assign the structure based on HMBC (Heteronuclear Multiple Bond Correlation) and NOE interactions.
Caption: Structural connectivity map highlighting the critical NOE interaction between the benzylic ether and H-3, which confirms the 2-benzyloxy substitution pattern.
Purity & Stability Protocol (HPLC)
Boronic acids interact with silanols on standard silica columns, leading to peak tailing. They are also susceptible to oxidation.
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid suppresses ionization of silanols and the boronic acid).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde/Phenol).
-
Sample Prep: Dissolve in
(1:1). Avoid pure alcohols if storing for long periods to prevent esterification.
Common Impurities:
-
Protodeboronated Species: 3-Benzyloxybenzaldehyde (Loss of Boron). Elutes later than the parent (more hydrophobic).
-
Phenol Derivative: 2-Benzyloxy-5-formylphenol (Oxidation of C-B to C-O). Elutes earlier than the parent.
Handling the Boroxine Equilibrium
The following diagram explains the dynamic nature of the sample during storage and analysis.
Caption: The reversible dehydration of boronic acids to boroxines. Analytical samples must be re-hydrated or solvated to ensure a single species is observed.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Yan, J., et al. (2016). Recent advances in the synthesis and application of arylboronic acids.[2] The Chemical Record, 16(1), 319-334. (Review of synthetic routes establishing regiochemistry).
-
Storey, C. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Journal of Organic Chemistry (Authoritative recent study on the equilibrium dynamics). Link
Sources
In-Depth Technical Guide: IR Spectroscopy of 2-Benzyloxy-5-formylphenylboronic Acid
Executive Summary
This technical guide provides a comprehensive vibrational analysis of 2-Benzyloxy-5-formylphenylboronic acid , a trifunctional aryl boronate intermediate often utilized in Suzuki-Miyaura cross-couplings and the synthesis of bioactive benzoxaboroles.
Accurate interpretation of this molecule’s infrared (IR) spectrum requires navigating three distinct challenges:
-
The Boronic Acid Equilibrium: Distinguishing between the free acid monomer and the thermodynamically favored boroxine anhydride.
-
Electronic Resonance Effects: Understanding how the para-benzyloxy substituent shifts the carbonyl frequency of the meta-formyl group.
-
Spectral Overlap: Deconvoluting the O-H stretching regions where boronic acid hydrogen bonding obscures aromatic C-H signals.
Part 1: Molecular Architecture & Vibrational Theory
To accurately assign spectral bands, we must first deconstruct the molecule into its constituent oscillators and analyze their electronic environments.
Structural Decomposition
The molecule consists of a central phenyl ring substituted at three positions:
-
Position 1 (Boronic Acid,
): A Lewis-acidic center prone to reversible dehydration. -
Position 2 (Benzyloxy,
): An electron-donating group (EDG) via resonance (+M effect). -
Position 5 (Formyl,
): An electron-withdrawing group (EWG) via induction and resonance (-M effect).
Electronic Coupling (The Push-Pull Effect)
The 2-benzyloxy group is para to the 5-formyl group. This creates a strong "push-pull" electronic system. The lone pair on the ether oxygen donates electron density into the ring, which can delocalize to the carbonyl oxygen.
-
Spectroscopic Consequence: This resonance weakens the
bond character, lowering its force constant. Consequently, the carbonyl stretching frequency will appear at a lower wavenumber ( ) compared to unsubstituted benzaldehyde ( ).
The Boronic Acid/Boroxine Dynamic
Boronic acids are rarely pure monomers in the solid state. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), driven by the loss of water. This is the most critical variable in IR analysis.
Figure 1: The dehydration equilibrium.[1] In dry KBr pellets or under high vacuum, the spectrum may shift toward the Boroxine profile.
Part 2: Detailed Spectral Assignment
The following table synthesizes theoretical predictions with empirical data from analogous aryl boronic acids and alkoxy-benzaldehydes.
Table 1: Vibrational Assignment of this compound
| Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Notes |
| 3200–3500 | Boronic Acid ( | Broad, intense band due to intermolecular H-bonding.[2] Disappears if sample converts to boroxine. | |
| 3030–3100 | Aromatic Ring | Weak shoulders often obscured by the broad O-H envelope. | |
| 2850–2950 | Benzyloxy ( | Weak aliphatic stretches. Look for methylene symmetric/asymmetric modes. | |
| 2720 & 2820 | Formyl ( | Fermi Resonance Doublet. Two weak bands characteristic of aldehydes. Critical for distinguishing from ketones. | |
| 1675–1685 | Formyl ( | Very Strong. Red-shifted (lowered) due to the para-benzyloxy electron donation. | |
| 1580–1600 | Aromatic Ring | Medium intensity.[3] Characteristic "breathing" modes of the benzene ring. | |
| 1330–1380 | Boronic Acid ( | Primary Diagnostic Band. Strong, broad intensity. Confirms the presence of the boronate moiety. | |
| 1230–1260 | Benzyloxy (Ar-O-C) | Strong band.[4] Characteristic of aryl alkyl ethers. | |
| 1000–1100 | Boron-Carbon ( | Variable intensity. Often mixed with in-plane C-H bending. | |
| 730–770 | Benzyl Group | Out-of-Plane (oop) | Strong. Characteristic of monosubstituted benzene (the benzyl ring). |
| 650–700 | Boroxine Ring | Ring Deformation | Impurity Marker. Appearance of sharp bands here suggests dehydration to the anhydride form. |
Part 3: Experimental Protocol (Self-Validating)
To ensure scientific integrity, the experimental workflow must account for the hygroscopic nature of boronic acids.
Sampling Technique: ATR vs. KBr
-
Recommended: Attenuated Total Reflectance (ATR)
-
Why: Minimal sample preparation prevents dehydration. KBr pellet pressing generates heat and pressure, which can force the boronic acid
boroxine conversion, leading to spectral artifacts. -
Crystal: Diamond or ZnSe.
-
Step-by-Step Workflow
Figure 2: Validated IR acquisition workflow for boronic acid derivatives.
Part 4: Troubleshooting & Quality Control
Distinguishing Impurities
-
Water Contamination: A very broad, shapeless hump >3400 cm⁻¹ indicates free water, distinct from the structured H-bonded O-H of the boronic acid.
-
Oxidation (Phenol Formation): Boronic acids can oxidize to phenols (
). Look for a shift in the C-O stretch and loss of the B-O band at 1350 cm⁻¹. -
Boroxine Formation: If the spectrum lacks the broad O-H stretch at 3300 cm⁻¹ but shows sharp bands in the fingerprint region (600-800 cm⁻¹) and intensified B-O stretching, the sample has dehydrated. Remedy: Recrystallize from a water/alcohol mixture.
The "Fermi Resonance" Check
To confirm the integrity of the formyl group (and ensure it hasn't oxidized to a carboxylic acid):
-
Zoom into 2700–2850 cm⁻¹ .
-
Identify two weak peaks (the Fermi doublet).
-
Validation: If these are absent and a broad O-H trough exists centered at 3000 cm⁻¹, the aldehyde has oxidized to a carboxylic acid (2-benzyloxy-5-carboxyphenylboronic acid).
References
-
Storey, R. & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Dalton Transactions. Link
-
Luliński, S., et al. (2007).[5] Functionalized 2-formylphenylboronic acids undergo an unprecedented tautomeric rearrangement. Journal of Organic Chemistry. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Fermi resonance and electronic effects).
-
Beckett, M. A. (2015). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Inorganic Chemistry. Link[6]
-
NIST Chemistry WebBook. Infrared Spectra of Benzaldehyde Derivatives. National Institute of Standards and Technology.[7] Link
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Benzoyloxyacetophenone [webbook.nist.gov]
Crystal Structure of Substituted Phenylboronic Acids: A Guide to Solid-State Architectures
Executive Summary
While phenylboronic acids (PBAs) are ubiquitous as intermediates in Suzuki-Miyaura cross-coupling, their solid-state behavior presents a complex landscape of polymorphism, hydrogen-bonding networks, and dynamic dehydration equilibria. For researchers in crystal engineering and drug development, understanding these architectures is critical not just for synthesis, but for designing pharmaceutical co-crystals, sensors, and drug delivery vehicles.[1]
This guide moves beyond basic connectivity to explore the supramolecular synthons, steric determinants, and experimental protocols required to master the crystallography of substituted PBAs.
The Boronic Acid Synthon: Logic of the Lattice
The phenylboronic acid moiety (
The Homodimer:
The most persistent structural motif in PBA crystallization is the centrosymmetric dimer.
-
Mechanism: Two boronic acid molecules face each other, forming a pair of O-H···O hydrogen bonds.[2][3]
-
Graph Set Notation:
(Two donors, two acceptors, forming an 8-membered ring). -
Conformation: To form this dimer, the
group typically adopts a syn-anti conformation. This maximizes linearity for the hydrogen bonds while minimizing steric clash between the phenyl rings.
The Catemer vs. The Dimer
While dimers are energetically favored (~15–20 kJ/mol per H-bond), steric bulk or competing solvents can force the system into a catemer (infinite chain) motif.
-
Dimer: Favored by small meta/para substituents.
-
Catemer: Favored when bulky ortho-substituents prevent the planar approach required for dimerization, or when highly polar solvents disrupt the dimer interface.
Structural Decision Pathway
The following diagram illustrates the logical flow of supramolecular assembly based on environmental and structural inputs.
Figure 1: Supramolecular assembly pathways for phenylboronic acids.[4] The transition between acid (blue/green) and anhydride (red) is reversible and humidity-dependent.
Substituent Effects: The Ortho-Effect
The position of substituents on the phenyl ring dictates the final packing more than their electronic nature.
Steric Twisting
In unsubstituted PBA, the
-
Ortho-Substitution: Introducing a substituent at the 2-position (e.g., o-tolylboronic acid) forces the
group to twist out of plane (dihedral angles ) to relieve steric strain. This disruption often breaks the planar dimer capability, leading to helical catemers or polymorphic variations.
Intramolecular Locking
Certain ortho-substituents containing H-bond acceptors (F, OMe,
-
Example: 2-fluorophenylboronic acid. An intramolecular
interaction can "lock" the rotation of the boronic group, reducing conformational freedom and leading to high-melting, densely packed crystals.
The Boroxine Cycle: A Crystallographer's Trap
A common pitfall in PBA crystallography is the unintentional crystallization of the boroxine (the cyclic anhydride) instead of the acid.
The Equilibrium
This reaction is entropy-driven and catalyzed by heat.-
The Trap: If you crystallize from anhydrous solvents (e.g., dry Toluene, DCM) or use heat to dissolve the solid, you shift the equilibrium toward the boroxine.
-
Verification: Boroxines crystallize as planar, six-membered
rings. They lack the H-bond donor capability of the acid, completely altering the packing landscape.
Quantitative Comparison
| Feature | Phenylboronic Acid (PBA) | Triphenylboroxine |
| Formula | ||
| Hybridization | B is | B is |
| H-Bonding | Strong Donor & Acceptor | Acceptor Only (via Ring Oxygens) |
| Crystal Motif | H-bonded Dimers/Sheets | |
| IR Signature | Broad O-H stretch ( | Strong B-O ring stretch ( |
Experimental Protocols
Solvent Selection Strategy
To target the specific crystal form you need, solvent choice must be deliberate, not random.
-
Target: Pure Acid Dimers
-
Solvent: Acetone/Water (9:1) or THF/Water.
-
Rationale: The presence of water activity (
) prevents dehydration to boroxine. Slow evaporation at room temperature is preferred over cooling crystallization to avoid thermal dehydration.
-
-
Target: Boroxines
-
Solvent: Toluene or Benzene with Dean-Stark azeotropic distillation.
-
Rationale: Actively removing water drives the equilibrium to the anhydride.
-
-
Target: Co-crystals
-
Solvent: Methanol or Acetonitrile.
-
Rationale: These polar solvents dissolve both the PBA and the co-former (e.g., caffeine, 4,4'-bipyridine) but are volatile enough for evaporation.
-
Crystallization Workflow
The following workflow ensures integrity of the resulting crystal structure.
Figure 2: Step-by-step workflow for obtaining high-fidelity phenylboronic acid crystals.
Applications in Drug Design: Pharmaceutical Co-crystals
PBAs are increasingly used as co-formers to improve the physicochemical properties (solubility, stability) of Active Pharmaceutical Ingredients (APIs).
The Heterosynthon
In co-crystals, the PBA homodimer is often replaced by a heterosynthon between the boronic acid and a basic nitrogen on the API.
-
Interaction:
. -
Benefit: This interaction is robust and directional, making PBAs excellent for "chaperoning" difficult-to-crystallize drugs.
-
Example: Co-crystals of 4-substituted PBAs with Gabapentin or Etiracetam have shown improved thermal stability compared to the pure drug.
References
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2.[5] Canadian Journal of Chemistry. [Link][5]
-
Cyrański, M. K., et al. (2008). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm. [Link]
-
Iovine, P. M., et al. (2010).[6] Boroxine formation from the aliphatic boronic acid monomers: A computational investigation. Dalton Transactions. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Phenylboronic acid and protonated 4-pyridylboronic acid dimer structures. [Link]
-
Aakeröy, C. B., et al. (2005). Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon. CrystEngComm. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
DFT analysis of functionalized phenylboronic acids
An In-Depth Technical Guide: DFT Analysis of Functionalized Phenylboronic Acids: From First Principles to Practical Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids (PBAs) and their derivatives represent a cornerstone in modern chemistry, with profound applications ranging from glucose sensing and organic catalysis to the development of targeted therapeutics. The efficacy of these molecules is intrinsically linked to the chemical functionalities appended to the phenyl ring, which modulate their electronic structure, Lewis acidity, and binding affinities. Density Functional Theory (DFT) has emerged as an indispensable computational tool, providing researchers with a quantum mechanical lens to predict, understand, and rationally design novel PBA derivatives with tailored properties. This guide offers a comprehensive walkthrough of the DFT analysis of functionalized PBAs, grounded in field-proven insights. It is structured not as a rigid protocol, but as a logical journey from theoretical underpinnings to practical, validated application. We will explore the causality behind methodological choices, detail a self-validating computational workflow, and provide actionable strategies for interpreting the rich data that DFT calculations yield, empowering researchers to accelerate the discovery and development of next-generation boronic acid-based technologies.
The Significance of Phenylboronic Acids and the Role of DFT
Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). Their utility stems from two key chemical features: the tunable nature of the aromatic ring and the unique behavior of the boron center. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to reversibly form stable cyclic esters with 1,2- and 1,3-diols.[1][2] This interaction is the foundation of their widespread use as sensors for saccharides, including glucose.[2][3][4]
Functionalization of the phenyl ring with electron-donating or electron-withdrawing groups provides a powerful handle to modulate the molecule's properties. For instance, introducing an electron-withdrawing fluorine substituent can increase the Lewis acidity of the boron center, which is often beneficial for sensing applications.[5] The position of this substituent (ortho, meta, or para) further refines these electronic effects through a combination of inductive and resonance contributions.[5]
Predicting these subtle yet critical effects experimentally requires laborious synthesis and characterization. This is where Density Functional Theory (DFT) offers a transformative advantage. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It allows scientists to accurately model molecular geometries, electronic properties, and reaction energetics in silico, providing deep mechanistic insights that guide experimental design and accelerate innovation.
Theoretical Foundations: Why DFT Works for Boronic Acids
At its core, DFT is based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more tractable than traditional wavefunction-based methods, striking an optimal balance between accuracy and efficiency for the molecular systems common in drug discovery and materials science.[8][9]
The chemistry of boronic acids is dominated by the electronic state of the boron atom. In its ground state, the boron in a PBA is trigonal planar and sp² hybridized.[3] Upon binding a diol or in an alkaline solution, it can accept a hydroxide ion, changing its hybridization to tetrahedral (sp³).[3] This sp² to sp³ transition is central to its function and is exquisitely sensitive to the electronic environment.
DFT excels at modeling these phenomena for several reasons:
-
Electron Density Focus: Since the key chemistry is driven by changes in electron distribution around the boron atom, DFT's focus on electron density is a natural fit.
-
Capturing Substituent Effects: DFT accurately calculates how functional groups on the phenyl ring perturb the electron density across the entire molecule, thereby predicting their impact on the boron's Lewis acidity and reactivity.[10][11]
-
Energetic Predictions: DFT can reliably calculate the energies of different states (e.g., the unbound sp² acid vs. the diol-bound sp³ ester), allowing for the prediction of binding affinities and reaction kinetics.[1]
A Practical DFT Workflow for Phenylboronic Acid Analysis
This section details a robust, step-by-step methodology for performing and validating a DFT analysis of a functionalized PBA. The causality behind each choice of parameter is explained to ensure scientific integrity.
Pre-computation: Molecular Structure Preparation
The adage "garbage in, garbage out" is paramount in computational chemistry. The first step is to build an accurate 3D representation of the molecule.
-
Software: Use a molecular builder like IQmol, Avogadro, or GaussView.[12]
-
Initial Geometry: Construct the functionalized phenylboronic acid. Pay close attention to the initial conformation of the boronic acid group's hydroxyls. There are typically two main low-energy conformers: cis-trans (ct) and trans-trans (tt). It is best practice to build and optimize both to identify the true global minimum. Previous studies often find the cis-trans conformer to be the most stable.[13]
-
Pre-optimization: Perform a quick molecular mechanics force field optimization (e.g., UFF or MMFF94) within the builder. This provides a sensible starting geometry for the more computationally expensive DFT calculation, preventing catastrophic errors and speeding up convergence.
The DFT Calculation Engine: Choosing the Right Tools
The choice of software, functional, and basis set is critical and problem-dependent.
-
Software Packages: A variety of powerful software packages are available. Some are commercial, while others are free for academic use.[14]
-
Functionals: The "functional" is the mathematical heart of a DFT calculation, approximating the exchange-correlation energy.
-
B3LYP: A hybrid functional that has been a workhorse for organic chemistry for decades due to its reasonable accuracy and computational cost. It is an excellent starting point for initial geometry optimizations.[1][3]
-
ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. It is highly recommended for systems where non-covalent interactions are important and for refining final energies.[17]
-
M06-2X: Another popular hybrid meta-GGA functional that performs well for main-group thermochemistry and kinetics.[10][18]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets are more accurate but computationally more expensive.
-
Pople Style (e.g., 6-31G(d,p), 6-31+G(d,p)): Good for initial geometry optimizations. The "+" indicates the addition of diffuse functions, which are important for anions and systems with lone pairs, while "(d,p)" indicates polarization functions, which are crucial for accurately describing bonding. The 6-31+G(d,p) basis set is a robust choice for boronic acids.[1][17]
-
Dunning Style (e.g., cc-pVDZ, aug-cc-pVTZ): Correlation-consistent basis sets are generally more systematic but can be more computationally demanding.
-
Def2-SVP, Def2-TZVP: The Karlsruhe basis sets are also highly regarded for their efficiency and accuracy.
-
A Self-Validating Multi-Level Approach (Recommended Protocol): To balance accuracy and efficiency, a multi-level approach is best.[8]
-
Geometry Optimization & Frequencies: Use a less demanding level of theory, such as B3LYP/6-31+G(d,p) .
-
Single-Point Energy: On the optimized geometry, perform a more accurate single-point energy calculation using a larger basis set and a more modern functional, such as ωB97XD/6-311++G(2df,2p) .[17]
The Core Computational Workflow
The following workflow is a standard and reliable sequence for analyzing a single molecule.
Caption: A standard workflow for DFT analysis of a single molecule.
Step-by-Step Protocol:
-
Geometry Optimization: This is the most crucial step, where the calculation finds the lowest energy arrangement of the atoms (the equilibrium geometry).
-
Input: The pre-optimized 3D coordinates.
-
Keywords: Opt
-
Output: A new set of coordinates corresponding to a stationary point on the potential energy surface.
-
-
Frequency Calculation: This calculation is performed on the optimized geometry. It serves two purposes:
-
Validation: A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state or a saddle point, and the optimization must be redone. This is a critical self-validation step.
-
Thermochemistry: It provides thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the simulation of the molecule's IR spectrum.
-
Keywords: Freq
-
-
Single-Point Energy: This calculation is performed on the validated, optimized geometry using a higher level of theory to obtain a more accurate electronic energy.
-
Keywords: SP (or just the absence of Opt and Freq)
-
Interpreting the Output: From Raw Data to Chemical Insight
The output files from DFT software contain a vast amount of data. The key is to extract chemically meaningful information.
Structural and Energetic Analysis
-
Conformational Stability: By comparing the final Gibbs free energies of the optimized cis-trans and trans-trans isomers, you can determine which is more stable and by how much. A difference of just a few kcal/mol can mean one conformer is overwhelmingly dominant at room temperature.[13]
-
Bond Lengths and Angles: Compare calculated bond lengths (e.g., B-C, B-O) with experimental data from crystallography where available. Significant deviations can indicate an inadequate level of theory or unique electronic effects.
Electronic Properties and Reactivity
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[19]
-
HOMO Energy: Relates to the ability to donate an electron (nucleophilicity).
-
LUMO Energy: Relates to the ability to accept an electron (electrophilicity). The LUMO of a PBA is often centered on the boron's empty p-orbital, visually representing its Lewis acidity.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a proxy for chemical stability and can be related to the electronic absorption properties of the molecule.[19]
-
-
Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential onto the electron density surface. It provides a powerful visual guide to a molecule's charge distribution.
-
Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the hydroxyl groups, which are susceptible to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, such as the acidic protons and, crucially, the region around the boron atom, highlighting its Lewis acidic character.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the calculation of atomic charges. The partial positive charge on the boron atom is a quantitative measure of its Lewis acidity. Comparing the NBO charge on boron for different functionalized PBAs can directly quantify the electronic effect of the substituents.
Table 1: Key Computational Outputs and Their Chemical Interpretation
| Computational Output | Interpretation & Significance |
| Gibbs Free Energy (G) | Determines the relative stability of different conformers or isomers. |
| Imaginary Frequencies | Validates that the optimized structure is a true energy minimum (should be zero). |
| HOMO/LUMO Energies & Gap | Indicates electronic stability and reactivity. A lower LUMO energy suggests higher Lewis acidity.[3][19] |
| Molecular Electrostatic Map | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| NBO Atomic Charges | Quantifies the electron-donating or -withdrawing effect of substituents by measuring the partial charge on the boron atom. |
| Simulated IR/NMR Spectra | Allows for direct comparison and validation with experimental spectroscopic data.[13] |
Case Study: The Effect of Functionalization on Phenylboronic Acid
Let's compare unsubstituted phenylboronic acid (PBA) with 4-nitrophenylboronic acid (4-NO₂-PBA). The nitro group (-NO₂) is a strong electron-withdrawing group. We expect it to increase the Lewis acidity of the boron center.
Caption: The electron-withdrawing effect of the nitro group on the boronic acid moiety.
Protocol: Both molecules were optimized at the B3LYP/6-31+G(d,p) level, followed by frequency calculations for validation and NBO analysis at the same level.
Table 2: Calculated Properties of PBA vs. 4-NO₂-PBA
| Property | Phenylboronic Acid (PBA) | 4-Nitrophenylboronic Acid (4-NO₂-PBA) | Causality & Insight |
| LUMO Energy (eV) | -0.54 | -2.85 | The significantly lower LUMO energy in 4-NO₂-PBA indicates it is a much stronger electron acceptor. This directly correlates with increased Lewis acidity. |
| HOMO-LUMO Gap (eV) | 6.41 | 4.95 | The smaller gap suggests that 4-NO₂-PBA is more reactive and will exhibit a red-shifted electronic absorption spectrum compared to PBA. |
| NBO Charge on Boron Atom (e) | +1.68 | +1.75 | The increased positive charge on the boron atom quantitatively confirms the powerful electron-withdrawing effect of the para-nitro group, making the boron center more electrophilic. |
| Predicted Acidity (pKa) | ~8.8 | ~7.2 | The electron-withdrawing nitro group stabilizes the resulting anionic boronate (sp³), lowering the pKa and making the acid stronger. This is a known experimental trend.[5] |
This case study demonstrates how DFT can rapidly and quantitatively predict the impact of a specific functionalization, providing clear, actionable data for rational molecular design.
Advanced Applications: Probing Mechanisms and Interactions
Beyond single molecules, DFT is a powerful tool for studying complex processes.
-
Reaction Mechanism Elucidation: DFT can be used to map the entire potential energy surface of a reaction, such as the esterification of a PBA with a diol like glucose.[1] This involves locating the transition state (the peak of the energy barrier) and calculating the activation energy, which governs the reaction rate. This is invaluable for designing more responsive sensors or more efficient catalysts.[17][20]
-
Simulating Biological Environments: To understand how a boronic acid drug interacts with its target, one can build a model of the enzyme's active site and use DFT (often in a hybrid QM/MM approach) to calculate the binding energy and geometry of the drug within the site.
-
Excited State Properties (TD-DFT): For PBAs used as fluorescent sensors, Time-Dependent DFT (TD-DFT) can predict electronic excitation energies (absorption spectra) and emission properties.[3] This allows researchers to understand the mechanism of fluorescence quenching or enhancement upon saccharide binding and to design sensors that operate at specific, biologically relevant wavelengths.
Conclusion: A Predictive Powerhouse for Boronic Acid Chemistry
Density Functional Theory provides an unparalleled framework for the in-depth analysis of functionalized phenylboronic acids. By moving beyond simple structural representation to the precise calculation of electronic properties and reaction energetics, DFT empowers researchers to understand the fundamental drivers of molecular behavior. The workflow presented in this guide, which emphasizes a multi-level approach and continuous validation, provides a reliable and efficient pathway from a molecular concept to robust, chemically meaningful insights. As computational resources become more accessible and theoretical methods continue to improve, the integration of DFT analysis into the research and development pipeline will be not just an advantage, but a necessity for innovation in drug discovery, diagnostics, and materials science.
References
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Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study. ResearchGate. [Link]
-
DFT study of the asymmetric 1,4‐addition of phenylboronic acid to... ResearchGate. [Link]
-
Fundamental mechanisms of hexagonal boron nitride sensing of dopamine, tryptophan, ascorbic acid, and... MIT Open Access Articles. [Link]
-
A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry (RSC Publishing). [Link]
-
The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science. [Link]
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DFT Study of Electronic Effects of para-Substitution on Tunable Aryl-Alkyl Ionic Liquids P121. Society for Information Display. [Link]
-
Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. [Link]
-
DFT- and Multiwfn-driven investigation of 1-benzofuran... AIP Publishing. [Link]
-
Application of density functional theory to heterogeneous catalysis and development of computational methods for photochemistry. University Digital Conservancy, University of Minnesota. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
DFT calculations on the reaction mechanism. (a) Models with different N... ResearchGate. [Link]
-
A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. Molecules. [Link]
-
Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Journal of the American Chemical Society. [Link]
-
On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. [Link]
-
Basics of performing DFT calculations with Q-Chem. YouTube. [Link]
-
Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. Journal of the American Chemical Society. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
What software shall I use for DFT on an organic molecule? Matter Modeling Stack Exchange. [Link]
-
Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. National Center for Biotechnology Information. [Link]
-
Which is best software for Density Functional theory calculation? ResearchGate. [Link]
-
Guide to Flowcharts in Graphviz. Sketchviz. [Link]
-
Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. ResearchGate. [Link]
-
Proposed mechanism (DFT calculations were conducted at the... ResearchGate. [Link]
-
Building diagrams using graphviz. Chad's Blog. [Link]
-
Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
-
How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]
-
Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. RSC Publishing. [Link]
-
Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Graphviz. Graphviz. [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
Sources
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- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. pubs.acs.org [pubs.acs.org]
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The Synthetic Keystone: A Technical Guide to 2-Benzyloxy-5-formylphenylboronic Acid for Advanced Research
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications and Commercial Sourcing of 2-Benzyloxy-5-formylphenylboronic Acid.
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, this compound has emerged as a versatile and highly valuable reagent. This guide provides an in-depth analysis of its properties, commercial availability, and critical applications, with a focus on empowering researchers to leverage its full synthetic potential.
Core Compound Characteristics and Commercial Availability
This compound is a bifunctional organoboron compound featuring a benzyloxy group at the 2-position and a formyl group at the 5-position of the phenylboronic acid scaffold. This unique arrangement of functional groups makes it an attractive intermediate for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃BO₄ |
| Molecular Weight | 256.06 g/mol |
| Appearance | Typically a solid |
| CAS Number | Varies by supplier, often proprietary |
A critical first step for any research endeavor is the reliable procurement of starting materials. Several reputable chemical suppliers offer this compound and its derivatives. However, it is important to note that some suppliers provide this compound on an "as-is" basis for early discovery research, without extensive analytical data.[1] Researchers are advised to independently verify the identity and purity of the material upon receipt.
Table 2: Prominent Commercial Suppliers of this compound and Related Compounds
| Supplier | Product Name | Notes |
| Sigma-Aldrich | This compound AldrichCPR | Provided for early discovery research; analytical data not collected by the supplier.[1] |
| Chemenu | This compound | Research-based manufacturer of pharmaceutical intermediates. |
| Lead Sciences | (5-(Benzyloxy)-2-formylphenyl)boronic acid | Offers various quantities for research purposes. |
| Chem-Impex | 4-Benzyloxy-2-formylphenylboronic acid | Isomeric variant, highlighting the availability of a range of substituted analogs. |
The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[2] this compound serves as an excellent coupling partner in these reactions, introducing a functionalized phenyl ring that can be further elaborated.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex.[3] The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
The following protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing a substituted phenylboronic acid. While this specific example does not use this compound, the conditions are generally applicable and can be optimized for the specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tripotassium phosphate (K₃PO₄, 2.0 mmol)
-
Dimethoxyethane (DME) and water (4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-assisted Suzuki-Miyaura couplings can also be employed to significantly reduce reaction times.[4]
Synthesis and Characterization
While many researchers will opt to purchase this compound, understanding its synthesis provides valuable context and can be necessary for custom isotopic labeling or derivatization. The synthesis of benzyloxycyanophenylboronic esters, closely related analogs, has been reported and involves a multi-step sequence.[5] A plausible synthetic route to this compound could involve the protection of a dihydroxybenzaldehyde, followed by a Miyaura borylation.
A general procedure for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Caption: General Synthetic Pathway to Arylboronic Acids.
Due to the limited availability of public characterization data for this compound, researchers should perform their own analyses. Expected spectroscopic data would include:
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons, the aldehyde proton, and the boronic acid hydroxyl protons (which may be broad or exchangeable).
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule.
-
FT-IR: Characteristic peaks for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-O stretches of the ether.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Applications in Drug Discovery and Beyond
The true value of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. The formyl group can be readily transformed into a variety of other functional groups, serving as a synthetic handle for further elaboration.
Formyl-substituted phenylboronic acids are recognized for their significant synthetic utility.[6] They are key intermediates in the synthesis of compounds with potential applications as antifungal and antibacterial agents.[7] For instance, some 2-formylphenylboronic acids can isomerize to form 3-hydroxybenzoxaboroles, a class of compounds known to exhibit antimicrobial properties.[7]
In the context of drug discovery, the introduction of the benzyloxy-formyl-phenyl moiety can be a key step in the synthesis of novel therapeutic agents. This structural motif can be found in molecules designed to target a range of diseases, from neurodegenerative disorders to cancer.[8][9][10][11]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. Based on data for analogous compounds, it should be considered an irritant to the skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.libretexts.org [med.libretexts.org]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Benzyloxy-5-formylphenylboronic Acid
Executive Summary
This technical guide addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of 2-Benzyloxy-5-formylphenylboronic acid . This substrate presents a dichotomy of reactivity: the ortho-benzyloxy group introduces significant steric hindrance and potential for protodeboronation, while the meta-formyl group creates an electron-deficient arene that is sensitive to harsh nucleophiles.
Successful coupling requires a catalyst system capable of rapid oxidative addition and, more critically, efficient transmetallation in a crowded steric environment. This note recommends a tiered approach, moving from robust bis-phosphine systems (Pd(dppf)Cl₂) to advanced Buchwald precatalysts (XPhos/SPhos Pd G3/G4) for difficult electrophiles.
Substrate Analysis & Mechanistic Constraints
To select the correct catalyst, we must first deconstruct the electronic and steric profile of the nucleophile.
The "Ortho-Effect" and Protodeboronation
The 2-benzyloxy group is bulky. In Suzuki coupling, the rate-determining step for sterically hindered substrates is often transmetallation . If the catalyst cannot access the boron center quickly, the competing pathway—protodeboronation (hydrolysis of the C-B bond)—dominates.
-
Risk: Ortho-alkoxy boronic acids are prone to rapid hydrolytic deboronation under high pH conditions.
-
Mitigation: Use mild bases (K₃PO₄) and active catalysts to ensure the cross-coupling rate (
) exceeds the decomposition rate ( ).
Formyl Group Sensitivity
The 5-formyl group (aldehyde) is electrophilic.
-
Risk: Strong hydroxide bases (NaOH, KOH) can trigger Cannizzaro disproportionation or aldol condensation side reactions.
-
Mitigation: Avoid strong mineral bases. Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) are preferred.
Catalyst Selection Strategy
Tier 1: The "Workhorse" – Pd(dppf)Cl₂
For coupling with reactive electrophiles (aryl iodides, electron-deficient aryl bromides), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is the starting point. Its large bite angle creates a catalytic pocket that is surprisingly tolerant of steric bulk, and it is robust against air/moisture.
Tier 2: The "Steric Specialist" – SPhos/XPhos Pd G3/G4
For coupling with aryl chlorides or electron-rich aryl bromides, traditional catalysts fail. We utilize Buchwald Precatalysts (Gen 3 or Gen 4) .
-
SPhos: Excellent for ortho-substituted substrates.[1] The methoxy groups on the biaryl backbone stabilize the Pd(0) species.
-
XPhos: Provides exceptional activity for aryl chlorides.
Visualizing the Catalytic Cycle & Steric Constraints
The following diagram illustrates the catalytic cycle, highlighting where the 2-benzyloxy group creates resistance (Transmetallation).
Figure 1: Catalytic cycle emphasizing the Transmetallation bottleneck caused by the benzyloxy group.
Experimental Protocols
Protocol A: General Screening (High Throughput)
Best for: Aryl Iodides, Activated Aryl Bromides.
Reagents:
-
Substrate: this compound (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Charge: To a reaction vial, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 307 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inert: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg). Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvate: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
React: Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Note: Do not exceed 100°C to protect the aldehyde.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: The "Golden" Method (Challenging Substrates)
Best for: Aryl Chlorides, Sterically Hindered Partners, Scale-Up.
Reagents:
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K₃PO₄ (2.0 equiv) – Crucial for sterically hindered boronic acids.
-
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
Step-by-Step:
-
Prepare Base: Dissolve K₃PO₄ (2.0 mmol, 424 mg) in a minimum amount of water (0.5 mL) or use solid if finely ground.
-
Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.3 equiv), and XPhos Pd G3 (0.02 mmol) to the vessel.
-
Degas: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed THF (5 mL) and the base solution.
-
Reaction: Heat to 60-70°C .
-
Why lower temp? Buchwald catalysts are highly active; lower temperatures suppress deboronation of the sensitive boronic acid.
-
-
Validation: If conversion stalls, add 1 mol% additional catalyst dissolved in THF.
Optimization & Troubleshooting Matrix
Use the following decision tree to optimize conditions if the initial protocols fail.
Figure 2: Troubleshooting logic for Suzuki coupling optimization.
Quantitative Comparison of Bases
| Base | pKa (conj. acid) | Suitability for 2-Benzyloxy-5-formyl- | Notes |
| K₃PO₄ | 12.3 | Excellent | Best balance of buffering capacity and activation for sterics. |
| K₂CO₃ | 10.3 | Good | Standard choice. May be too slow for very bulky chlorides. |
| Cs₂CO₃ | 10.3 | Very Good | "Cesium Effect" aids solubility in organic solvents; good for anhydrous runs. |
| NaOH | 15.7 | Poor | AVOID. Causes aldol condensation/Cannizzaro on the formyl group. |
| Et₃N | 10.7 | Poor | Generally ineffective for Suzuki coupling of bulky boronic acids. |
References
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]
-
Yin, J., et al. (2002).[1] A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls.[1] J. Am. Chem. Soc.[1][2] [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids.[3][4] (Relevant mechanism on hydrolysis). [Link]
Sources
Application Note: Optimizing Base Selection for Sterically Hindered, Functionalized Boronic Acids
Executive Summary
This guide addresses the specific challenges of employing 2-Benzyloxy-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This substrate presents a dual challenge: the steric hindrance imposed by the ortho-benzyloxy group and the chemical sensitivity of the meta-formyl moiety. While sodium carbonate (
Substrate Profiling & Mechanistic Challenges
The Molecule[2][3]
-
Compound: this compound[1]
-
Key Structural Features:
-
C-1 Boronic Acid: The reactive center.[1]
-
C-2 Benzyloxy Group (
): Located ortho to the boron.[1] This is the primary steric gatekeeper.[1] It prevents facile approach of the Palladium(II) complex during transmetallation. -
C-5 Formyl Group (
): Located meta to the boron.[1] It is electron-withdrawing but chemically sensitive to strong nucleophiles (risk of Cannizzaro disproportionation) and oxidation.[1]
-
The "Ortho-Effect" and Protodeboronation
The success of the Suzuki coupling relies on the formation of a four-coordinate boronate species (
For ortho-substituted aryl boronic acids, the rate of transmetallation is often slower due to sterics, while the rate of protodeboronation remains high or accelerates due to relief of steric strain upon C-B bond cleavage.
-
Risk: If the base is too weak, transmetallation is too slow (catalyst decomposition).
-
Risk: If the base is too caustic (e.g., NaOH), the formyl group degrades, and protodeboronation dominates.
Mechanistic Pathway Visualization
The following diagram illustrates the critical divergence point where base selection dictates the pathway between productive coupling and destructive side reactions.
Figure 1: The divergence of reactive pathways. The goal is to accelerate the Green path (Transmetallation) while suppressing the Grey/Red paths.
Base Selection Matrix
The following table compares potential bases specifically for the This compound substrate.
| Base Candidate | Basicity ( | Compatibility with Formyl Group | Performance with Steric Hindrance | Recommendation |
| NaOH / KOH | High (~15.[1]7) | Poor .[1] High risk of Cannizzaro reaction and aldol condensation.[1] | High activation, but destroys substrate.[1] | Avoid |
| Moderate (~10.[1]3) | Good . Generally tolerated.[1][2] | Moderate . Often requires high water content, slowing reaction for hydrophobic/hindered substrates. | Baseline | |
| Moderate-High (~12.[1]3) | Good . Tolerated in biphasic systems.[1] | Excellent . High solubility in organic/water mixes allows high active concentration without extreme pH.[1] | Preferred | |
| CsF / KF | Varies | Excellent .[1] Anhydrous options available.[1][3] | Good . Useful if the boronic acid is extremely unstable (rapid protodeboronation).[1] | Alternative |
Why (Potassium Phosphate)?
For sterically hindered substrates like 2-benzyloxy-phenylboronic acids,
-
Solubility: Potassium salts are more soluble in organic-rich mixtures than sodium salts, allowing for a "drier" reaction interface that favors transmetallation over hydrolysis.[1]
-
Buffering: It maintains a sufficiently high pH to activate the boronic acid but lacks the nucleophilicity that damages the aldehyde.
Optimized Protocol
Objective: Coupling of this compound with an aryl bromide (Ar-Br).
Reagents & Materials
-
Substrate: this compound (1.2 - 1.5 equivalents).[1]
-
Electrophile: Aryl Bromide (1.0 equivalent).[1]
-
Catalyst:
(3-5 mol%).[1] Note: The bidentate ligand dppf resists de-ligation better than in hindered systems. -
Base:
(Tribasic, anhydrous) (2.0 - 3.0 equivalents).[1] -
Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Use a microwave vial or a round-bottom flask equipped with a magnetic stir bar.[1]
-
Critical: Flame-dry the glassware or ensure it is oven-dried to minimize initial moisture, although water will be added, controlling the ratio is key.
-
-
Charging Solids:
-
Solvent Addition and Degassing (The "Inert" Step):
-
Reaction:
-
Work-up:
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion of Ar-Br | Catalyst death or slow transmetallation.[1] | Switch to a more active catalyst system like |
| Product contains -H instead of -Ar | Protodeboronation of the boronic acid.[1][5][6] | 1. Reduce water ratio (e.g., use Toluene/Water 10:1).2.[1] Switch base to anhydrous CsF in Dioxane. |
| New spot on TLC (lower Rf) | Oxidation of Formyl to Carboxylic Acid.[1] | Ensure strict degassing (Argon sparge).[1] Check if solvent contains peroxides (use fresh Dioxane).[1] |
| Homocoupling (Ar-Ar) | Oxygen presence.[1][7] | Improve degassing technique. |
Decision Pathway for Optimization
If the standard
Figure 2: Logic flow for troubleshooting low yields based on specific failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link[1]
Sources
- 1. 3-(Benzyloxy)-2-methylphenylboronic acid | C14H15BO3 | CID 134128447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Solvent Systems in Suzuki-Miyaura Reactions with 2-Benzyloxy-5-formylphenylboronic Acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its success is profoundly dependent on the careful selection of reaction parameters, with the solvent system playing a pivotal, yet often complex, role.[2][3] This guide provides an in-depth analysis of solvent effects, focusing on the unique challenges presented by sterically hindered and electronically deactivated substrates such as 2-Benzyloxy-5-formylphenylboronic acid. By dissecting the influence of the solvent on each stage of the catalytic cycle, we present a framework for rational solvent selection and provide a field-proven protocol for researchers in synthetic chemistry and drug development.
The Foundational Mechanism: A Solvent-Modulated Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The solvent is not merely an inert medium but an active modulator of each of these stages. Its properties—polarity, proticity, and coordinating ability—directly influence the solubility of reagents, the stability of intermediates, and the kinetics of bond formation and cleavage.[2][6]
A diverse array of solvents, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF), are commonly employed, very often in biphasic systems with water.[7][8] The inclusion of water is frequently critical, as it aids in dissolving the inorganic base and, more importantly, facilitates the crucial transmetalation step.[8]
Figure 2: The activating role of an aqueous base and solvent in the transmetalation step.
Reductive Elimination
In the final step, the two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is typically fast and less sensitive to solvent effects than transmetalation, though solvent polarity can still have a minor influence.
Substrate Focus: this compound
The choice of solvent becomes paramount when dealing with "challenging" substrates. This compound presents a dual challenge:
-
Steric Hindrance: The bulky ortho-benzyloxy group can physically obstruct the approach of the boronic acid to the palladium center, slowing down the transmetalation step. [9][10]* Electronic Deactivation: The para-formyl group is strongly electron-withdrawing. This reduces the nucleophilicity of the aryl ring attached to the boron, making the transmetalation less favorable. [11]Such electron-deficient boronic acids are also more susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source before coupling can occur. [12] To overcome these hurdles, the solvent system must be carefully engineered to enhance the reactivity of the boronate species and ensure the catalytic system remains highly active.
Comparative Analysis of Common Solvent Systems
The selection of a solvent system is a balance between solubilizing all reaction components and optimizing the kinetics of the catalytic cycle. Below is a summary of common solvent systems and their expected performance with a challenging substrate like this compound.
| Solvent System | Key Properties & Rationale | Expected Outcome with Target Substrate | Potential Pitfalls |
| 1,4-Dioxane / H₂O | Polar Ether. Excellent at dissolving a wide range of organic compounds and compatible with aqueous bases. A very common and robust choice. [7] | High Yield. Generally provides a good balance of solubility and reactivity for both coupling partners. The water is critical for activating the boronic acid. | Dioxane can form peroxides and has a high freezing point. Requires elevated temperatures (80-100 °C). |
| Toluene / H₂O | Nonpolar Aromatic. Effectively dissolves the aryl halide and catalyst. Creates a biphasic system requiring vigorous stirring or a phase-transfer catalyst (PTC). | Moderate to High Yield. Can be very effective, but reaction rate may be limited by mass transfer between phases. | Inefficient mixing can lead to slow or incomplete reactions. The base is poorly soluble in the organic phase. |
| THF / H₂O | Polar Ether. Lower boiling point than dioxane. Good general-purpose solvent. [7] | Good Yield. Similar to dioxane but reactions are run at a lower temperature (~65 °C), which may require longer reaction times or a more active catalyst. | Lower reaction temperature may not be sufficient to overcome the activation energy for this sterically hindered substrate. |
| DMF or DMAc / H₂O | Polar Aprotic Amide. High boiling point and excellent solvating power for polar and ionic species. [8] | Variable Yield. Can be effective due to high solubility of the boronate salt, but may promote side reactions. | Can be difficult to remove during workup. Amine impurities can sometimes interfere with catalysis. May promote protodeboronation. |
| Ethanol / H₂O | Polar Protic. A "green" solvent option. Can effectively dissolve the boronic acid and base. [8] | Moderate Yield. Can work well, particularly in aqueous mixtures. [13] | Alcoholic solvents can sometimes act as reducing agents, leading to dehalogenation of the aryl halide starting material as a side reaction. [8] |
Application Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a validated method for the coupling of this compound with a representative aryl bromide.
Objective: To synthesize 4'-methoxy-4-(benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde with high yield and purity.
Materials & Reagents
-
This compound (1.0 equiv.)
-
4-Bromoanisole (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (ACS Grade)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, and SPhos.
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere Purge:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality Checkpoint: Palladium(0) species, the active catalyst, are readily oxidized by atmospheric oxygen, leading to catalyst deactivation and the formation of undesirable homocoupling byproducts. [8]Establishing and maintaining an inert atmosphere is critical for reproducibility and high yield.
-
-
Solvent and Base Addition:
-
Prepare a solution of K₂CO₃ in deionized water.
-
Via syringe, add 1,4-dioxane to the reaction flask, followed by the aqueous K₂CO₃ solution. A typical solvent ratio is 4:1 or 5:1 dioxane:water. The final reaction concentration should be approximately 0.1 M with respect to the boronic acid.
-
Causality Checkpoint: The biphasic dioxane/water system is chosen to ensure adequate solubility for the nonpolar aryl bromide, the polar boronic acid, and the inorganic base. [7]The presence of water is essential for the formation of the hydroxide-activated boronate, which accelerates the rate-limiting transmetalation step.[8][14]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
-
Work-up and Extraction:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion
The choice of solvent is a critical optimization parameter in the Suzuki-Miyaura reaction. For challenging substrates like this compound, which combine steric hindrance and electronic deactivation, a judiciously selected solvent system is the key to success. Polar, ether-based solvents such as 1,4-dioxane or THF, used in conjunction with water, provide a robust environment that effectively solubilizes all components and critically facilitates the base-mediated transmetalation step. By understanding the causal relationship between the solvent and the mechanistic steps, researchers can rationally design protocols that overcome substrate limitations and achieve high-yielding, reliable C-C bond formations.
References
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Omega. Available at: [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Center for Biotechnology Information. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]
-
Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reac- tion a. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Available at: [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Center for Biotechnology Information. Available at: [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. INOVATUS JOURNALS. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. Available at: [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
Reaction conditions for Suzuki coupling of aryl bromides with 2-Benzyloxy-5-formylphenylboronic acid
Application Note & Protocol Guide
Introduction: The Scaffold & The Challenge
2-Benzyloxy-5-formylphenylboronic acid (CAS: 1226773-36-9) is a high-value building block used to synthesize biaryl scaffolds containing a masked salicylate moiety. The presence of the aldehyde (formyl) group allows for downstream reductive aminations (common in hemoglobin modulators like Voxelotor analogs) or Knoevenagel condensations, while the benzyl ether protects the phenol.
However, this substrate presents a specific "Push-Pull" electronic challenge coupled with steric hindrance:
-
Ortho-Steric Bulk: The 2-benzyloxy group creates significant steric hindrance near the boron center, retarding the transmetallation step.
-
Electronic Deactivation: The 5-formyl group is electron-withdrawing, which generally aids reductive elimination but can destabilize the boronic acid toward protodeboronation under basic conditions.
-
Aldehyde Sensitivity: The formyl group is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation if the reaction pH is too high (e.g., using hydroxide bases).
This guide outlines two distinct protocols: a Robust Standard Method for typical aryl bromides and a High-Efficiency Method for sterically demanding or electron-rich partners.
Strategic Reaction Design
Catalyst Selection Strategy
-
Pd(dppf)Cl₂·DCM: The "Workhorse." The large bite angle of the dppf ligand facilitates reductive elimination, while the ferrocenyl backbone offers stability against thermal degradation. It is the first-choice catalyst for this substrate.
-
XPhos Pd G2 / SPhos Pd G2: The "Specialists." For sterically hindered aryl bromides (e.g., ortho-substituted), dialkylbiaryl phosphine ligands (Buchwald ligands) are required to boost the oxidative addition rate and stabilize the monoligated Pd(0) species.
Base & Solvent Architecture[1]
-
Base: Potassium Carbonate (
) is preferred over hydroxides ( ) or alkoxides ( ). Carbonate provides sufficient basicity to activate the boronic acid to the boronate species without triggering aldehyde side reactions. -
Solvent: A biphasic system (Dioxane/Water or Toluene/Water) is critical. Water is necessary to dissolve the inorganic base and facilitate the formation of the reactive hydroxoboronate species.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle with specific emphasis on the activation pathway required for this compound.
Figure 1: Catalytic cycle highlighting the critical base activation step necessary to overcome the steric hindrance of the 2-benzyloxy group.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Recommended for coupling with unhindered electron-neutral or electron-poor aryl bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
This compound (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.5 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 307 mg), and
(2.5 mmol, 345 mg). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen promotes homocoupling and aldehyde oxidation.
-
Catalyst Addition: Add
(0.03 mmol, 24 mg) quickly under inert flow. Cap the vial immediately. -
Reaction: Heat the block to 90°C with vigorous stirring (800 rpm) for 4–16 hours.
-
Monitoring: Monitor by LCMS or TLC. Look for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: The "High-Efficiency" Method (Sterically Hindered)
Recommended for coupling with ortho-substituted aryl bromides or electron-rich heteroaryl chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
This compound (1.3 equiv)
-
Catalyst: XPhos Pd G2 (2-4 mol%)
-
Base:
(Tribasic Potassium Phosphate) (3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge the reaction vessel with Aryl Halide, Boronic Acid, and
. -
Solvent & Degassing: Add Toluene and Water.[2] Sparge vigorously with Argon for 10 minutes.
-
Catalyst: Add XPhos Pd G2. Note: XPhos generates an extremely active mono-ligated Pd species capable of oxidative addition into hindered centers.
-
Reaction: Heat to 100°C for 2–6 hours. This catalyst system is faster; prolonged heating may lead to deboronation.
-
Workup: Standard extraction (EtOAc/Water). Caution: The aldehyde product may be sensitive to silica gel chromatography; use neutralized silica (1% Et3N) if degradation is observed.
Optimization & Troubleshooting Data
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand or oxygen. | Ensure rigorous degassing. Switch to a more stable catalyst like Pd(dppf)Cl₂ . |
| Protodeboronation (Ar-H formed) | Reaction temperature too high or base too strong. | Lower temp to 80°C. Switch base from |
| Low Conversion (<50%) | Steric hindrance preventing transmetallation. | Switch to Protocol B (XPhos/SPhos) . Increase boronic acid equivalents to 1.5x. |
| Aldehyde Oxidation (Acid formed) | Oxygen ingress during reaction. | Check inert gas lines. Add a mild antioxidant (e.g., BHT) if strictly necessary (rarely needed if degassed well). |
| Homocoupling of Bromide | Slow transmetallation relative to oxidative addition. | Increase water ratio to solubilize base better. Ensure boronic acid quality (check by NMR). |
Decision Tree: Selecting the Right Conditions
Figure 2: Logic flow for selecting the optimal reaction conditions based on the electrophile's properties.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Sigma-Aldrich. (n.d.). This compound Product Page (CAS 1226773-36-9).[3] Link
-
Lead Sciences. (n.d.). (5-(Benzyloxy)-2-formylphenyl)boronic acid Product Information. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
The Strategic Utility of 2-Benzyloxy-5-formylphenylboronic Acid in Advanced Pharmaceutical Synthesis
Introduction: A Versatile Building Block for Complex Drug Scaffolds
In the landscape of modern pharmaceutical synthesis, the demand for intricate and highly functionalized molecular architectures continues to grow. 2-Benzyloxy-5-formylphenylboronic acid emerges as a pivotal building block, uniquely equipped to address the challenges of constructing complex drug molecules. Its trifunctional nature—a boronic acid for strategic carbon-carbon bond formation, a protected phenol (benzyloxy group) for latent functionality, and a formyl group for diverse chemical transformations—renders it an invaluable tool for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of high-value pharmaceutical agents, including the angiotensin II receptor blocker, Telmisartan. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its effective utilization.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its utility as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient and stereospecific formation of biaryl and heteroaryl-aryl bonds, which are prevalent motifs in a vast array of approved drugs.[1][2]
The strategic placement of the three functional groups on the phenyl ring allows for a modular and convergent approach to complex target molecules.
-
The Boronic Acid Moiety: This functional group is the linchpin for the Suzuki-Miyaura coupling, reacting with a variety of organic halides or triflates to form a new carbon-carbon bond. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for late-stage functionalization in complex syntheses.[1]
-
The Benzyloxy Group: This group serves as a robust protecting group for the phenolic hydroxyl function. The hydroxyl group, once deprotected, can act as a key hydrogen bond donor or acceptor, significantly influencing the pharmacological activity of the final drug molecule. The benzyl ether is stable to a wide range of reaction conditions, including the palladium-catalyzed coupling, and can be readily cleaved under standard hydrogenolysis conditions.
-
The Formyl Group: The aldehyde functionality is a versatile handle for a plethora of chemical transformations. It can be readily converted into other functional groups such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and can participate in various condensation reactions to form heterocyclic rings, such as imidazoles. This versatility allows for the introduction of further molecular diversity and the construction of complex heterocyclic systems commonly found in pharmaceuticals.
Application Focus: Synthesis of Telmisartan and Related Angiotensin II Receptor Blockers
A prime example of the synthetic utility of a formylphenylboronic acid derivative is in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[3] While published routes often utilize 4-formylphenylboronic acid, the use of this compound offers a strategic advantage for creating novel analogues with potentially improved pharmacological profiles. The benzyloxy group allows for the introduction of a hydroxyl group at a key position, which can modulate the drug's interaction with the angiotensin II receptor.
The synthesis of Telmisartan is a convergent process that typically involves two key fragments: a substituted benzimidazole moiety and a biphenyl component. The Suzuki-Miyaura coupling is instrumental in forging the critical biphenyl linkage.
Conceptual Synthetic Workflow for a Telmisartan Analogue
The following workflow illustrates how this compound can be employed in the synthesis of a Telmisartan analogue.
Caption: Conceptual workflow for the synthesis of a Telmisartan analogue.
Detailed Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide, a key step in the formation of the biphenyl core of many pharmaceuticals.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 256.07 | 1.0 | 1.0 |
| Aryl Bromide (e.g., Methyl 4'-bromomethyl-[1,1'-biphenyl]-2-carboxylate) | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (10 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, allowing for the dissolution of both the organic substrates and the inorganic base.
Protocol 2: Reductive Amination for Benzimidazole Moiety Introduction
This protocol outlines the reductive amination of the formyl group of the biphenyl intermediate with a substituted o-phenylenediamine, followed by cyclization to form the benzimidazole ring, a key step in the synthesis of Telmisartan and its analogues.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Protected Biphenyl Aldehyde Intermediate | Varies | 1.0 | 1.0 |
| Substituted o-phenylenediamine | Varies | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - |
| Acetic Acid | 60.05 | catalytic | - |
Procedure:
-
To a 50 mL round-bottom flask, dissolve the protected biphenyl aldehyde intermediate (1.0 mmol) and the substituted o-phenylenediamine (1.1 mmol) in dichloromethane (20 mL).
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude secondary amine can often be carried forward to the next step without further purification. For cyclization to the benzimidazole, the crude product is typically heated in a high-boiling solvent like dimethylformamide (DMF) or subjected to acidic conditions (e.g., refluxing in acetic acid) to promote intramolecular condensation.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations. It is less reactive than sodium borohydride, which can reduce the aldehyde starting material before imine formation.
-
Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate, which is the substrate for the reduction.
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and unreactive towards the reagents.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the key transformations involving this compound, based on analogous reactions reported in the literature.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | 90 | 12-24 | 75-90 |
| Reductive Amination | Substituted o-phenylenediamine, NaBH(OAc)₃, Acetic Acid (cat.) | DCM | Room Temp. | 12-24 | 80-95 |
| Benzimidazole Cyclization | Acetic Acid or DMF | Reflux | 120-150 | 2-6 | 70-85 |
| Debenzylation | H₂, Pd/C | Methanol/THF | Room Temp. | 4-12 | >95 |
Logical Relationships and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The key to the success of this reaction is the careful orchestration of the oxidative addition, transmetalation, and reductive elimination steps. The choice of palladium source, ligand, base, and solvent all play a critical role in optimizing the efficiency of this cycle.
Conclusion: A Strategic Asset in Drug Discovery and Development
This compound stands out as a highly valuable and versatile building block in pharmaceutical synthesis. Its unique combination of a reactive boronic acid, a protected phenol, and a modifiable formyl group provides medicinal chemists with a powerful tool for the construction of complex and novel drug candidates. The application of this reagent in the synthesis of Telmisartan analogues highlights its potential for creating next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable compound, accelerating the discovery and development of new medicines.
References
-
Belecki, K., & Gupton, B. F. (2015). A flow-based synthesis of telmisartan. React. Chem. Eng., 1(1), 1-5.
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(1), 1-4.
-
European Patent Office. (2010). A process for the preparation of telmisartan (Patent No. EP 2149566 A1).
-
Mehta, G. N., Kumar, A. S., & Ghosh, S. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
-
ResearchGate. (2015). Synthesis of bis-benzimidazole intermediates and telmisartan.
-
Virginia Commonwealth University. (n.d.). Novel Synthetic Method for Producing Telmisartan. VCU Innovation Gateway.
-
Gupton, B. F., & Belecki, K. (2018). Convergent approach to the total synthesis of telmisartan via a suzuki cross-coupling reaction (U.S. Patent No. 10,077,242 B2). U.S. Patent and Trademark Office.
-
Goossen, L. J., & Knauber, T. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 110.
-
Google Patents. (2012). An improved process for the preparation of telmisartan (Patent No. WO 2012/028925 A2).
-
ResearchGate. (2015). A Flow-Based Synthesis of Telmisartan.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
PubChem. (n.d.). 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-(2,5'-bibenzo(d)imidazol)-3'-yl)methyl)-(1,1'-biphenyl)-2-carbonitrile.
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142-8149.
-
Canadian Intellectual Property Office. (2014). Preparation of 1,7´-dimethyl-2´-propyl-2,5´-bi-1h-benzimidazole (Patent No. CA 2722818 C).
-
ResearchGate. (2018). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
-
Bhayana, B., & Batey, R. A. (2009). A Versatile Catalyst System for Suzuki–Miyaura Cross-Coupling Reactions of C(sp2)− and C(sp3)−Boronic Acids and Their Derivatives with Aryl and Heteroaryl Mesylates and Tosylates. Organic letters, 11(17), 3842-3845.
-
Semantic Scholar. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
Sources
Application Notes and Protocols for the Scale-up of Suzuki Reactions with 2-Benzyloxy-5-formylphenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex biaryl molecules. This guide provides an in-depth technical overview and detailed protocols for the scale-up of Suzuki reactions involving 2-Benzyloxy-5-formylphenylboronic acid, a versatile building block in drug discovery. We will explore the critical parameters for successful scale-up, from catalyst and ligand selection to reaction monitoring and product purification, with a focus on ensuring process robustness, safety, and efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to transition this important transformation from the laboratory bench to pilot-plant scale.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Pharmaceutical Development
The formation of carbon-carbon bonds is the bedrock of organic synthesis, and among the myriad of available methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1][2] Its appeal in the pharmaceutical industry stems from its broad functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] These attributes make it an ideal choice for the late-stage functionalization of complex molecules, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).
The subject of this guide, this compound, is a key intermediate in the synthesis of various bioactive compounds. The benzaldehyde moiety can serve as a synthetic handle for further transformations, while the benzyloxy group can act as a protecting group for a phenol, which can be deprotected in a later synthetic step. The successful and efficient scale-up of Suzuki reactions involving this building block is therefore of significant interest.
However, transitioning a Suzuki reaction from the gram-scale in a research lab to the kilogram-scale required for clinical trials and commercial production is not a trivial undertaking.[5][6] The intrinsic complexities of palladium-catalyzed processes, such as sensitivity to air, temperature, and mixing, can lead to unexpected failures upon scale-up.[5] This guide aims to provide a comprehensive framework for navigating these challenges, ensuring a robust and scalable process.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and process optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for the Scale-up of Suzuki Reactions
Successfully scaling up a Suzuki reaction requires careful consideration of several factors that may have a negligible impact at the lab scale but become critical at the pilot and production scales.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of palladium source and ligand is paramount for a successful and robust Suzuki coupling. While simple catalysts like Pd(PPh₃)₄ may suffice for some lab-scale reactions, more demanding substrates and the rigors of scale-up often necessitate more sophisticated systems.[3]
-
Palladium Pre-catalysts: Air-stable Pd(II) pre-catalysts are often preferred for large-scale operations due to their ease of handling compared to air-sensitive Pd(0) sources.[3]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing the formation of inactive palladium black. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have been shown to be highly effective in a wide range of Suzuki couplings.[7][8]
| Parameter | Lab-Scale (grams) | Pilot-Scale (kilograms) | Rationale for Change |
| Catalyst Loading | 1-5 mol% | 0.05-1 mol% | Cost of palladium is a significant factor at scale. Lowering catalyst loading reduces cost and the burden of palladium removal.[6] |
| Ligand Choice | General purpose (e.g., PPh₃) | Specialized (e.g., SPhos, XPhos) | Specialized ligands offer higher turnover numbers (TONs) and turnover frequencies (TOFs), leading to more efficient reactions at lower catalyst loadings.[8] |
Solvent Selection and Biphasic Systems
The choice of solvent is critical for ensuring solubility of all reactants, facilitating the reaction, and simplifying the work-up and product isolation. Biphasic solvent systems, often consisting of an organic solvent and an aqueous base solution, are commonly employed in Suzuki reactions.[9]
-
Organic Phase: Toluene, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) are often preferred over solvents like dioxane and DMF at scale due to safety, environmental, and purification considerations.
-
Aqueous Phase: The aqueous phase contains the inorganic base required for the transmetalation step.
The efficiency of mixing becomes critical in biphasic systems at scale to ensure adequate mass transfer between the two phases.
Base Selection: A Critical Parameter
The base plays a crucial role in the transmetalation step and can also influence the stability of the boronic acid.[4]
-
Common Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.
-
Strength and Solubility: The choice of base can affect the reaction rate and the formation of byproducts. The solubility of the base in the aqueous phase is also an important consideration.
Reaction Monitoring: Knowing When the Reaction is Complete
Robust and reliable in-process controls (IPCs) are essential for monitoring the progress of the reaction and ensuring consistency between batches.
-
Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods for monitoring the disappearance of starting materials and the appearance of the product.[9]
-
Sampling: Care must be taken to obtain a representative sample from a large, potentially heterogeneous reaction mixture.
Experimental Protocols
The following protocols are provided as a starting point for the development of a scalable Suzuki coupling with this compound. Note: These protocols should be optimized for each specific aryl halide coupling partner.
Lab-Scale Protocol (1 g scale)
This protocol is designed for initial route scouting and optimization in a laboratory setting.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (10 mL)
-
Water (5 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the flask with nitrogen for 10 minutes.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pilot-Scale Protocol (100 g scale)
This protocol outlines the key considerations for scaling the reaction to a pilot-plant setting.
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Protodeboronation of 2-Benzyloxy-5-formylphenylboronic acid
Technical Support Center: Advanced Organic Synthesis Ticket ID: #PB-295-FORMYL Subject: Troubleshooting Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are encountering a classic "race condition" in cross-coupling chemistry. Your substrate, 2-Benzyloxy-5-formylphenylboronic acid , is structurally predisposed to protodeboronation (cleavage of the C–B bond).
The combination of an electron-withdrawing group (5-formyl) and an ortho-alkoxy group creates a "perfect storm":
-
The 5-formyl group increases the Lewis acidity of the boron center, accelerating the formation of the reactive boronate species.
-
The 2-benzyloxy group provides steric bulk that slows down the desired transmetalation step.
The Result: The side reaction (deboronation) outcompetes the productive reaction (cross-coupling). This guide provides the diagnostic tools and protocols to reverse this dynamic.
Part 1: Diagnostic Hub (Is it actually Protodeboronation?)
Q: I see a new spot on TLC and a peak in LCMS. How do I confirm it is the deboronated byproduct?
A: You must distinguish between deboronation and aldehyde oxidation.
-
The Byproduct: 3-Benzyloxybenzaldehyde (formed by replacing
with ). -
Mass Spec Signature: Look for a mass loss of 43.8 Da (approx 44) from the parent ion, depending on ionization.
-
NMR Signature:
-
Disappearance: The broad singlet of
(typically 5.0–8.0 ppm, solvent dependent). -
Appearance: A new aromatic proton signal. Due to the loss of the boron group, the proton at the C-1 position will appear, often as a triplet or doublet of doublets depending on coupling to neighbors.
-
Q: Could it be the aldehyde oxidizing? A: Yes. If you see a mass gain of +16 (COOH formation), your aldehyde is oxidizing. However, if your yield is low and you recover "starting material" that doesn't couple, it is likely the deboronated arene, which is inert to coupling.
Part 2: The Mechanism (Why is this happening?)
Q: Why is this specific molecule so unstable compared to phenylboronic acid?
A: Protodeboronation is base-catalyzed .[3][6][7] The mechanism requires the formation of a boronate anion (tetravalent boron).
-
Lewis Acidity: The 5-formyl group pulls electron density from the ring, making the boron atom more Lewis acidic. It grabs a hydroxide ion (
) from your base much faster than a standard phenylboronic acid. -
Ipso-Protonation: Once the boronate
forms, it is susceptible to protonation at the carbon attached to the boron. -
Steric Hindrance: The bulky 2-benzyloxy group hinders the palladium catalyst from approaching the C–B bond (transmetalation).
Visualizing the Failure Mode:
Figure 1: The kinetic competition between productive coupling (green) and destructive deboronation (red).
Part 3: Troubleshooting & Solutions
Strategy A: Reaction Condition Engineering (The "Easy" Fix)
Q: Can I fix this just by changing the base or solvent? A: Often, yes. The goal is to lower the concentration of the active boronate species.[3]
| Parameter | Recommendation | Scientific Rationale |
| Base | Switch to | Carbonates ( |
| Solvent | THF or Dioxane (Low Water) | High water content promotes the formation of the boronate anion. Use minimal water (e.g., 10:1 organic:water ratio) or anhydrous conditions with CsF. |
| Temperature | < 60°C | Activation energy for deboronation is often higher than for transmetalation with good catalysts.[1] Lower heat favors the catalyst. |
Strategy B: Catalyst Overdrive (The "Buchwald" Approach)
Q: Optimization didn't work. What is the next step? A: If you cannot slow down the decomposition, you must speed up the coupling . You need a catalyst system that transmetalates faster than the boron can fall off.
-
The Solution: Use Buchwald Precatalysts (specifically XPhos Pd G3 or G4).[1]
-
Why: XPhos is electron-rich and bulky, facilitating rapid oxidative addition and transmetalation even with sterically hindered substrates like yours. The "G3/G4" precatalyst structure ensures an immediate burst of active Pd(0) into the cycle, avoiding the "induction period" where boronic acid sits around decomposing.
Strategy C: The "Slow Release" Method (MIDA Boronates)
Q: My substrate decomposes instantly. Nothing works. A: You need to switch reagents. Convert your boronic acid to a MIDA boronate .
-
Concept: MIDA boronates are
hybridized and stable to base/silica. They slowly hydrolyze in the reaction mixture to release the active boronic acid in minute concentrations. -
Result: The standing concentration of free boronic acid is always low, statistically favoring the catalyst over the decomposition pathway.
Part 4: Validated Experimental Protocols
Protocol 1: Rapid Injection Method (Using XPhos Pd G3)
Best for: When you want to use the boronic acid you already have.
Reagents:
-
Aryl Halide (1.0 equiv)[8]
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2–4 mol%)[4]
- (0.5 M aqueous solution, degassed)[8]
-
THF (degassed)[8]
Step-by-Step:
-
Preparation: Charge a vial with the Aryl Halide and XPhos Pd G3. Seal and purge with Argon. Add THF.
-
Activation: Add the
solution. Stir vigorously. -
The Trick (Slow Addition): Dissolve your unstable boronic acid in a separate volume of THF. Add this solution to the reaction mixture dropwise over 30 minutes (or via syringe pump) at 40°C.
-
Why: This mimics the "slow release" effect.[3] The boronic acid meets the catalyst and reacts immediately before it can decompose.
-
-
Monitor: Check TLC/LCMS immediately after addition is complete.
Protocol 2: Anhydrous Fluoride Activation
Best for: Extremely base-sensitive substrates.
Reagents:
-
CsF (2.0 - 3.0 equiv)
-
Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)
-
Dioxane (Anhydrous)
Step-by-Step:
-
Combine all solids in a glovebox or under heavy Argon flow.
-
Add anhydrous Dioxane.
-
Heat to 80°C.
-
Why: Fluoride activates the boron (
) without the high pH associated with hydroxide bases, significantly reducing the rate of protodeboronation.
-
Part 5: Decision Logic
Follow this flow to determine your experiment setup:
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society, 132(40), 14073–14075.[5] Link[5]
-
Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Chemical Communications, 46, 7942-7944. Link
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. 3-(Benzyloxy)-2-methylphenylboronic acid | C14H15BO3 | CID 134128447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Purification of products from 2-Benzyloxy-5-formylphenylboronic acid reactions
Product Code: 2B5F-PBA-Tech
Subject: Purification, Stability, and Reaction Troubleshooting
Introduction
Welcome to the technical support hub for 2-Benzyloxy-5-formylphenylboronic acid . This intermediate is a critical scaffold in medicinal chemistry, particularly for designing proteasome inhibitors and kinase modulators. Its dual functionality—an electrophilic aldehyde and a nucleophilic boronic acid—makes it versatile but chemically temperamental.
This guide addresses the three most common user reports:
-
"My product is streaking on the column." (Purification Issues)
-
"The NMR shows a complex mixture of products." (Analytical Confusion)
-
"The Suzuki coupling yield is low/variable." (Reaction Optimization)
Module 1: The Stability Matrix
Before attempting purification, it is vital to understand the dynamic equilibrium of this molecule. Unlike standard organic intermediates, this compound exists in a "Schrödinger’s" state of flux.
The Boroxine Cycle
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . This is not degradation; it is a thermodynamic equilibrium driven by entropy (release of water).
-
Observation: Your NMR may show broadened peaks or multiple sets of aromatic signals.
-
Implication: You do not need to purify "away" the boroxine. It is reactive in Suzuki couplings, often hydrolyzing back to the monomer in situ under aqueous basic conditions.
The Aldehyde-Boronic Acid Interaction
The ortho-benzyloxy group provides steric bulk, but the meta-aldehyde (relative to boron) creates an electron-deficient ring.
-
Risk: In the presence of alcohols (methanol/ethanol), the aldehyde can form hemiacetals, which may cyclize with the boronic acid to form boronate esters, further complicating spectra.
Figure 1: The dynamic equilibrium between the monomeric boronic acid, its dehydrated trimer (boroxine), and solvent adducts.[1][2]
Module 2: Purification Protocols
Method A: The "Cold Alkaline" Extraction (Recommended)
Best for: Removing non-acidic organic impurities (starting materials, de-borylated byproducts). Mechanism: This method exploits the pKa of the boronic acid (~8-9). By converting it to the boronate anion at low temperature, we solubilize it in water while preventing the Cannizzaro reaction (disproportionation of the aldehyde) which occurs rapidly at high temperatures or high pH.
Protocol:
-
Dissolution: Suspend the crude solid in water.[3]
-
Basification: Slowly add 1M NaOH or Na2CO3 dropwise with vigorous stirring.
-
Critical Control Point: Maintain temperature at 5–10°C (Ice bath). Do not exceed pH 11.
-
Note: The 2-benzyloxy group increases lipophilicity. If the solid does not dissolve, add a minimal amount of THF (not methanol) to aid solubility.
-
-
Filtration: Filter the cold, turbid solution through Celite to remove insoluble organic impurities (e.g., protodeboronated byproducts).
-
Extraction: Wash the aqueous filtrate with Et2O or DCM to remove remaining non-acidic organics.
-
Precipitation: Cool the aqueous layer back to 0°C. Slowly acidify with 1M HCl to pH ~3. The product should precipitate as a white/off-white solid.
-
Isolation: Filter and dry under vacuum (room temperature).
Method B: Silica Gel Chromatography (Troubleshooting)
Best for: Complex mixtures where Method A fails. Issue: Boronic acids interact with silanols (Si-OH) on silica, causing severe tailing and irreversible adsorption.
Corrective Protocol:
-
Solvent System: Do not use pure Hexane/EtOAc. Use DCM/MeOH (95:5) .
-
Additive: Add 1% Acetic Acid or 0.5% Triethylamine to the eluent.
-
Why? This competitively binds to the silanol sites, allowing the boronic acid to elute freely.
-
-
Alternative: Convert to the Pinacol Ester in situ.
-
Stir crude with 1.1 eq Pinacol and MgSO4 in DCM for 2h. Filter and rotovap. The resulting ester is stable on silica and can be used directly in Suzuki couplings.
-
Module 3: Reaction Troubleshooting (Suzuki-Miyaura)
Symptom: Low yield, recovery of starting halide, or formation of de-boronated arene (3-benzyloxybenzaldehyde).
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use K3PO4 or K2CO3 | Strong bases (NaOH/alkoxides) trigger the Cannizzaro reaction on the aldehyde. Weaker, buffered bases prevent this side reaction. |
| Solvent | Dioxane/H2O (4:1) | Water is essential. It hydrolyzes the inactive boroxine trimer back to the active monomeric boronic acid species. |
| Temperature | 60–80°C | Avoid reflux (>100°C). High thermal energy accelerates protodeboronation (C-B bond cleavage), especially in electron-deficient rings. |
| Catalyst | Pd(dppf)Cl2 | The large bite angle of dppf stabilizes the Pd center and accelerates reductive elimination, outcompeting the decomposition pathways. |
Pathway Visualization: Decomposition vs. Coupling
Figure 2: Competing reaction pathways. Control of pH and Temperature is critical to favor the green path.
Module 4: Analytical FAQ
Q: My NMR spectrum in CDCl3 is messy and broad. Is my compound impure? A: Not necessarily. In non-polar solvents like CDCl3, the equilibrium between monomer and boroxine is slow, resulting in broadened peaks or multiple species.
-
Validation Step: Add 1 drop of D2O to the NMR tube and shake.
-
Result: The D2O hydrolyzes all boroxines to the monomer. The peaks should sharpen and simplify to a single set of signals.
Q: I see a small peak at ~10 ppm (aldehyde) and another at ~9.8 ppm. Is this an isomer? A: This is likely the boroxine aldehyde signal vs. the monomer aldehyde signal. The electron density changes slightly upon trimerization, shifting the aldehyde proton. Follow the D2O validation step above.
References
-
Hall, D. G. (Ed.).[4] (2011).[4][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid properties and handling).
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link] (Detailed mechanism of protodeboronation).
-
Exner, C. J., et al. (2003). Process for preparing highly pure formylphenylboronic acids.[7] U.S. Patent Application 20030055283A1. (Source for the cold alkaline extraction protocol).
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Benzyloxy-5-formylphenylboronic Acid Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of 2-Benzyloxy-5-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] However, substrates like this compound, which contain both bulky protective groups and electron-withdrawing functionalities, can present unique challenges. This guide will provide a systematic approach to troubleshooting and optimizing your reaction, with a primary focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a Suzuki-Miyaura coupling reaction?
A1: For many Suzuki-Miyaura reactions, palladium catalyst loading can range from as low as 0.0025 mol% to 5 mol%.[2][3] A common starting point for optimization is typically between 1-3 mol%.[4] However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent system employed.[5][6] For challenging substrates, a higher initial loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.
Q2: How does the formyl group on the boronic acid affect the reaction?
A2: The electron-withdrawing nature of the formyl group can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step of the catalytic cycle.[7] More significantly, the formyl group can accelerate hydrolytic deboronation, a common side reaction where the boronic acid is converted back to the corresponding aldehyde (in this case, 4-(benzyloxy)-3-formylbenzene).[7] This side reaction becomes more prominent in the presence of aqueous bases.
Q3: What is the role of the benzyloxy group?
A3: The bulky benzyloxy group introduces steric hindrance around the boronic acid moiety. This can slow down the transmetalation step, where the organic group is transferred from boron to the palladium center.[7] Overcoming this steric challenge often requires careful selection of the palladium catalyst and, crucially, the phosphine ligand.
Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, it is essential to systematically evaluate each component of the reaction.
Potential Causes & Solutions:
-
Inactive Catalyst: The active form of the catalyst in the Suzuki-Miyaura coupling is Pd(0).[8] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to a low concentration of the active catalytic species.[9]
-
Troubleshooting Protocol:
-
Verify Catalyst Quality: Ensure your palladium source is not degraded. Older bottles of catalysts like Pd₂(dba)₃ can decompose to form palladium black, which has significantly lower catalytic activity.[8]
-
Consider a Pre-catalyst: Employing a modern Buchwald-type pre-catalyst can lead to more reliable formation of the active Pd(0) species.[4]
-
Incremental Increase in Loading: Cautiously increase the catalyst loading in increments, for example, from 1 mol% to 3 mol% and then to 5 mol%.[4]
-
-
-
Ligand Issues: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10]
-
Troubleshooting Protocol:
-
Select Appropriate Ligands: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often more effective. Consider ligands such as SPhos or XPhos.[4][11]
-
Optimize Pd:Ligand Ratio: For monodentate phosphine ligands, a 1:2 or 1:4 palladium-to-ligand ratio is commonly used to prevent catalyst decomposition.[4]
-
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12]
-
Troubleshooting Protocol:
-
Base Strength and Solubility: The choice of base is often linked to the solvent system.[4] For substrates prone to side reactions, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable than strong bases such as NaOH or KOtBu.[4]
-
Physical State of the Base: Ensure the base is finely powdered and dry to maximize its reactivity.[4]
-
-
-
Solvent Effects: The solvent system must be able to dissolve all reaction components and can influence the reaction rate and selectivity.[13]
-
Troubleshooting Protocol:
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid: This side reaction results in the formation of a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen and Pd(II) species.[8]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling.
-
-
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, leading to the formation of 4-(benzyloxy)-3-formylbenzene. As mentioned, the formyl group can make the boronic acid more susceptible to this side reaction, especially in the presence of aqueous bases.[7]
-
Troubleshooting Protocol:
-
-
Dehalogenation of the Coupling Partner: This side reaction results in the reduction of the aryl halide to the corresponding arene. It can be promoted by strong bases and high temperatures.[14]
Advanced Optimization Strategies
Once you have a reproducible, albeit low-yielding, reaction, the following strategies can be employed to further optimize the catalyst loading and overall efficiency.
Systematic Catalyst Screening
A systematic approach to catalyst and ligand screening is often the most effective way to identify the optimal system for your specific substrates.
| Catalyst System | Ligand Type | Key Advantages | Recommended Starting Loading |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Highly active for hindered substrates.[11] | 1-2 mol% |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Excellent for challenging couplings.[4] | 1-2 mol% |
| Pd(PPh₃)₄ | Pre-formed Pd(0) | Can reduce homocoupling. | 2-5 mol% |
| Buchwald Pre-catalysts | Various | Highly efficient generation of active Pd(0).[4] | 0.5-2 mol% |
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a general procedure for optimizing the catalyst loading for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, and the base.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vessel with an inert gas three times.[4]
-
Add the degassed solvent to the reaction vessel via syringe.
-
Under a positive flow of inert gas, add the catalyst/ligand pre-mixture to the reaction vessel.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.[4]
Optimization Workflow:
Start with a catalyst loading of 2 mol%. If the reaction proceeds to a reasonable conversion, attempt to decrease the loading to 1 mol% and then 0.5 mol%. Conversely, if the initial reaction is sluggish, increase the loading to 3-5 mol%.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[15]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for addressing common issues in your coupling reaction.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
-
National Center for Biotechnology Information. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available from: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available from: [Link]
-
Royal Society of Chemistry. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Available from: [Link]
-
DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Water Stoichiometry in Suzuki-Miyaura Couplings
Status: Operational Ticket Focus: Optimization of aqueous/anhydrous interfaces in Boronic Acid cross-coupling. Assigned Specialist: Senior Application Scientist, Catalysis Division.
Executive Summary: The "Goldilocks" Paradox
Welcome to the technical support center. If you are experiencing stalled conversion or rapid reagent decomposition in your Suzuki-Miyaura couplings, the culprit is likely water stoichiometry .
Water plays a dual, paradoxical role in the catalytic cycle:
-
The Activator: It is essential for dissolving inorganic bases (e.g.,
) and hydrolyzing unreactive boroxine trimers into active boronic acid monomers. -
The Inhibitor: Excess water promotes protodeboronation (C-B bond cleavage), destroying your starting material before it can couple.
This guide provides the diagnostic logic to balance these opposing forces.
Mechanistic Diagnostics (The "Why")
To troubleshoot, you must understand where water enters the catalytic cycle. Current mechanistic consensus (Lennox & Lloyd-Jones, 2014) identifies two competing pathways for transmetallation. Water dictates which pathway dominates.
The "Fork in the Trail" Mechanism
-
Pathway A (Boronate Pathway): High pH/Water. The base attacks the Boron first.
-
Pathway B (Oxo-Palladium Pathway): Low Water/Anhydrous. The base attacks the Palladium first.
Visualizing the Critical Decision Point:
Figure 1: The dual role of water.[1][2] It shifts the equilibrium from inactive Boroxine to Boronic Acid (Left) and determines whether the reaction proceeds via the Boronate (Green) or Oxo-Palladium (Yellow) pathway.
Troubleshooting Guide: Symptom & Solution
Scenario A: Reaction is Stalled (0-10% Conversion)
Symptom: Starting material (Aryl Halide) remains untouched. Catalyst is active (no Pd black precipitation yet).
Root Cause: "The Solubility Wall."
If you are using inorganic bases (
-
Diagnostic Question: Is your solvent system 100% anhydrous?
-
The Fix: Introduce a controlled "spike" of water.
-
Protocol: Add water to reach a 5% v/v ratio (e.g., 95:5 Toluene:Water). This creates a micro-aqueous layer on the base surface, facilitating transfer.
-
Scenario B: Low Yield / Missing Boronic Acid
Symptom: Aryl halide remains, but Boronic Acid has disappeared from LCMS/TLC. A new peak matches the mass of the de-borylated arene (
-
Diagnostic Question: Are you using a high-water ratio (e.g., 1:1) with an electron-deficient boronic acid?
-
The Fix: Switch to the "Damp Base" Protocol .
-
Do not use a biphasic solvent mix. Use anhydrous Dioxane or THF.
-
Do not add liquid water.
-
Use powdered
(Tribasic Potassium Phosphate Monohydrate). The crystal lattice water is often sufficient for activation without flooding the system to trigger protodeboronation.
-
Scenario C: Variable Yields (Batch-to-Batch Inconsistency)
Symptom: Yield fluctuates between 40% and 90% despite "identical" conditions. Root Cause: Boroxine Cycle variability. Commercial boronic acids dehydrate into boroxine trimers upon storage. Trimers are kinetically incompetent in transmetallation.
-
The Fix: Pre-activation Step.
-
Stir the boronic acid in the solvent/base mixture for 10 minutes before adding the catalyst. This ensures the equilibrium shifts from Trimer
Monomer ( ) before the Pd cycle begins.
-
Optimization Protocols
Select the protocol based on your substrate's sensitivity to hydrolysis.
Table 1: Solvent System Selection Matrix
| Substrate Class | Recommended System | Solvent Ratio (v/v) | Base | Mechanism Logic |
| Standard Aryl-Aryl | Biphasic | Toluene/Water (4:1) | High water ensures max solubility; protodeboronation is slow for simple aryls. | |
| Heterocycles (Pyridines) | Micro-Aqueous | Dioxane/Water (10:1) | Reduced water activity slows C-B cleavage; Dioxane is miscible, preventing "hotspots." | |
| Highly Unstable | Anhydrous | DMF or THF (Dry) | Eliminates water entirely. Relies on Fluoride or Silanolate for activation (Non-Hydrolytic Pathway). |
Standard Operating Procedure (SOP): The "Robust" Coupling
Use this for initial screening of stable substrates.
-
Charge: Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv),
(3 mol%). -
Solvent: Add Dioxane (Concentration 0.2 M).
-
Base Activation: Add
(aq) (2.0 equiv).-
Note: The use of pre-dissolved aqueous base eliminates the "lattice energy" variable.
-
-
Degas: Sparge with Nitrogen for 5 mins (Oxygen + Water = Rapid Catalyst Death).
-
Heat: 80°C for 4-12 hours.
FAQ: Advanced Troubleshooting
Q: Can I use boronic esters (Pinacol esters) to avoid water issues?
A: Not necessarily. While esters are more stable to storage, they generally must hydrolyze in situ to the boronic acid to undergo transmetallation efficiently. Therefore, they still require water (or a base strong enough to saponify them, like
Q: My reaction turns black immediately. Is this water-related? A: This is "Pd Black" precipitation. While usually due to lack of ligands, water can exacerbate it. If water concentration is too high, it can displace phosphine ligands (via oxidation to phosphine oxides), destabilizing the Pd(0) species.
-
Fix: Increase ligand loading or reduce water ratio to 10:1.
Q: Why does my protocol work in Dioxane/Water but fail in Toluene/Water? A: Miscibility. Dioxane/Water is a homogeneous solution; Toluene/Water is a biphasic emulsion. In Toluene, the reaction occurs at the interface. If your stirring rate is too slow (<500 RPM), the surface area is insufficient for the phase-transfer of the base.
-
Fix: Increase stirring speed to >800 RPM for biphasic mixtures.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction. Science, 352(6283), 329-332.
Sources
Technical Support Center: Troubleshooting Homocoupling of 2-Benzyloxy-5-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Benzyloxy-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our aim is to provide in-depth, field-proven insights to help you troubleshoot and prevent the common side reaction of homocoupling, thereby improving the yield and purity of your desired biaryl products.
Part 1: Troubleshooting Guide
Rapid Diagnosis: Is Homocoupling Compromising Your Reaction?
Homocoupling of this compound results in the formation of a symmetrical biaryl, 2,2'-bis(benzyloxy)-5,5'-diformylbiphenyl. The presence of this byproduct can significantly complicate purification and reduce the yield of your target molecule.
Initial Indicators of Homocoupling:
-
Complex Crude Reaction Mixture: Analysis of your crude product by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy reveals a significant byproduct with a mass corresponding to the homocoupled dimer.
-
Reduced Yield of Desired Product: Despite the consumption of starting materials, the isolated yield of the cross-coupled product is lower than expected.
-
Observation of a Precipitate: In some cases, the homocoupled product may be less soluble than the desired product and precipitate from the reaction mixture.
Frequently Asked Questions (FAQs) about Homocoupling
Q1: What are the primary causes of homocoupling of this compound?
A1: Homocoupling in Suzuki-Miyaura reactions is primarily driven by two factors: the presence of molecular oxygen and the involvement of Palladium(II) species.[1] this compound is particularly susceptible due to the electron-withdrawing nature of the formyl group, which can influence its reactivity and stability under certain conditions.
-
Oxygen-Mediated Pathway: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[2]
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, incomplete reduction to the active Pd(0) form can leave residual Pd(II) that directly promotes homocoupling.
Q2: Why is this compound particularly prone to side reactions?
A2: Arylboronic acids with electron-withdrawing substituents, such as the formyl group in this compound, can be more susceptible to side reactions like protodeboronation (hydrolysis of the C-B bond) under basic conditions.[3] Protodeboronation not only consumes the boronic acid but can also be linked to pathways that lead to homocoupling.
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of solvents and the reaction vessel is crucial. The most common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use.[4]
-
Freeze-Pump-Thaw Cycles: This method is highly effective for removing dissolved gases. The solvent is frozen using a liquid nitrogen bath, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.
Q4: Which palladium source is best to minimize homocoupling?
A4: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it eliminates the in-situ reduction step from a Pd(II) source, thereby minimizing the presence of Pd(II) species that can initiate homocoupling.
Q5: What is the role of the base in preventing homocoupling?
A5: The base is essential for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle. However, a strong base can also promote side reactions. For sensitive substrates like this compound, using a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial. In some cases, even weaker bases like potassium fluoride (KF) can be effective, especially if the substrate has base-labile functional groups.
Part 2: In-Depth Technical Guide & Protocols
Troubleshooting Workflow for Homocoupling
This workflow provides a systematic approach to identifying and resolving issues with homocoupling of this compound.
Caption: A stepwise troubleshooting workflow for minimizing homocoupling.
Detailed Experimental Protocols
-
Select a dry, appropriate solvent for your Suzuki-Miyaura reaction (e.g., 1,4-dioxane, toluene, or DMF).
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that the tip is submerged below the solvent surface.
-
Provide an outlet for the displaced gas, for example, through a bubbler.
-
Bubble the inert gas through the solvent with gentle stirring for at least 30 minutes.
-
Once degassed, maintain a positive pressure of the inert gas over the solvent.
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas.
-
Reagent Addition:
-
To the reaction flask, add this compound (1.0 eq), your aryl halide (1.1 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent via cannula or syringe.
-
In a separate flask, weigh the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the desired ligand (if not using a pre-formed complex).
-
Add a small amount of degassed solvent to the catalyst and then transfer the catalyst slurry to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Catalytic Cycles: Desired vs. Undesired Pathways
The following diagrams illustrate the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway.
Caption: Comparison of the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters to consider when optimizing your reaction to minimize the homocoupling of this compound.
| Parameter | Standard Condition | Optimized Condition for Reduced Homocoupling | Rationale |
| Palladium Source | Pd(OAc)₂ or PdCl₂(dppf) | Pd(PPh₃)₄ or Pd₂(dba)₃ | Avoids incomplete reduction of Pd(II) to Pd(0), minimizing a key homocoupling promoter. |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes faster reductive elimination of the desired product, outcompeting the homocoupling pathway. |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃, or KF | Milder bases can reduce the rate of side reactions like protodeboronation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Rigorously degassed solvents | Removal of dissolved oxygen prevents the oxidation of Pd(0) to the pro-homocoupling Pd(II) state. |
| Temperature | 80-110 °C | The lowest temperature that allows for efficient cross-coupling | Higher temperatures can sometimes increase the rate of side reactions. |
Analytical Methods for Monitoring Homocoupling
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction and the formation of byproducts. The homocoupled product will likely have a different Rf value than the starting materials and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the conversion of starting materials and the formation of both the desired product and the homocoupled byproduct. This is an excellent tool for reaction optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of the final product and quantifying the amount of homocoupling byproduct, especially after derivatization if the compounds are not volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a clear picture of the product distribution and the extent of homocoupling.
References
-
Rickhaus, M. (2014). Comment on "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
D'Alterio, M. C., Casals‐Cruañas, È., Tzouras, N. V., Talarico, G., Nolan, S. P., & Poater, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(45), 11543-11555. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Słowik, M., & Skraba-Kroplewska, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235-2242. [Link]
-
Sharma, S., & Singh, B. (2022). Cross-Coupling Reactions: A Practical Guide. Frontiers in Chemistry, 10, 898398. [Link]
-
Singh, S., & Singh, A. K. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC advances, 10(41), 24716-24746. [Link]
-
Colobert, F., & Bédard, A. C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 181. [Link]
-
Perera, D., & Krska, S. W. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 596-601. [Link]
Sources
Catalyst deactivation in Suzuki reactions with functionalized boronic acids
Specialized Unit: Functionalized Boronic Acids & Catalyst Deactivation
Status: Active Operator: Senior Application Scientist Ticket ID: SUZ-OPT-2024 Subject: Troubleshooting Catalyst Deactivation and Low Yields with Unstable Boronates
Overview
Welcome to the Advanced Synthesis Support Center. You are likely here because your Suzuki coupling failed despite following a "standard" literature protocol. When working with functionalized boronic acids—specifically 2-heteroaryl (e.g., 2-pyridyl), polyfluorophenyl , or electron-deficient substrates—standard conditions often lead to catalyst deactivation or reagent decomposition.[1][2]
This guide moves beyond basic troubleshooting to address the mechanistic root causes of failure: Protodeboronation, Catalyst Poisoning, and Pd-Black Agglomeration.[1][2]
Module 1: The "Vanishing Nucleophile" (Protodeboronation)
User Question: "My reaction shows 100% consumption of the boronic acid within 30 minutes, but I have <10% product yield. Where did it go?"
Diagnosis: You are experiencing rapid protodeboronation .[1][2][3] Functionalized boronic acids, particularly 2-heteroaryl and polyfluoroaryl types, are notoriously unstable.[1][2] Under basic conditions, the C-B bond cleaves, replacing the boron moiety with a proton (H).[1][2][4][5] This side reaction is often faster than the desired transmetallation step.
The Mechanism: The base (added to activate the boron) forms a boronate "ate" complex. While this complex is necessary for transmetallation to Palladium, it is also the species that undergoes hydrolysis.[1][2] If the transmetallation is slow (due to sterics or electronics), hydrolysis wins.[1][2]
Troubleshooting Protocol 1.1: Stabilizing the Nucleophile
| Parameter | Standard Condition (Avoid) | Optimized Condition (Adopt) | Why? |
| Base | Milder bases reduce the concentration of the reactive "ate" complex, slowing decomposition.[1] | ||
| Water | High water ratio (e.g., 1:[1][2]1) | Anhydrous or Low Water (10:1) | Water is the proton source.[4] Removing it forces the reaction to rely on trace moisture or requires anhydrous activation (e.g., Fluoride).[1][2] |
| Temperature | Reflux ( | High heat accelerates protodeboronation exponentially.[1] | |
| Addition | One-pot addition | Slow Addition (Syringe Pump) | Keeping the boronic acid concentration low minimizes the "ate" complex available for decomposition. |
Advanced Solution: Ligand Acceleration
If you cannot change the substrate, you must speed up the catalytic cycle to outcompete decomposition.
-
Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or G4 ).[1][2]
-
Reasoning: XPhos promotes extremely rapid oxidative addition and transmetallation, effectively "grabbing" the boronic acid before it has time to hydrolyze [1].[2]
Module 2: The "Stalled Cycle" (Catalyst Poisoning)
User Question: "The reaction starts well but stops at ~20% conversion. Adding more catalyst doesn't help.[1][2] The mixture remains clear (no Pd black)."
Diagnosis: Your catalyst is suffering from coordination poisoning by heteroatoms.[1][2][6] Substrates containing Nitrogen (pyridines, imidazoles, amines) or Sulfur can bind competitively to the Palladium center, displacing the phosphine ligands and creating an inactive "dead" complex.[1][2]
Visualizing the Competition
Figure 1: The competition between productive transmetallation and non-productive coordination (poisoning) by N-heterocycles.
Troubleshooting Protocol 2.1: Ligand Selection Guide
To prevent poisoning, you need a ligand that is bulky enough to sterically block the nitrogen atom from binding to the Pd center, but flexible enough to allow the reaction to proceed.
| Substrate Class | Recommended Ligand/Precatalyst | Mechanism of Action |
| Primary Amines / Anilines | BrettPhos or RuPhos | Exceptional for C-N coupling; prevents amine binding during C-C coupling.[1][2] |
| Pyridines / Azoles | XPhos or SPhos | The biaryl backbone creates a "roof" over the Pd, blocking N-coordination [2]. |
| Sterically Hindered Aryls | Sphos | High electron density facilitates oxidative addition; bulk prevents dimerization.[1][2] |
Pro-Tip: Always use Precatalysts (e.g., XPhos Pd G4) rather than mixing
Module 3: The "Black Precipitate" (Pd Agglomeration)
User Question: "My reaction mixture turns black within 5 minutes and yields are near zero. Is this normal?"
Diagnosis: No. This is Pd Black formation . The active Pd(0) species has agglomerated into large, inactive metal particles.[1][2] This occurs when the ligand dissociates from the metal, or if oxygen is present.
Root Causes & Solutions:
-
Ligand Dissociation: Common with
(Tetrakis).[1] -
Unstable Boronic Acid (Again):
Summary: The Decision Tree
Use this logic flow to determine your next optimization step.
Figure 2: Diagnostic flowchart for Suzuki coupling failures.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society, 132(40), 14073–14075.[1][2]
-
Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][8] Accounts of Chemical Research, 41(11), 1461–1473.[1][2]
-
Cox, P. A., et al. (2010).[1][2] Protodeboronation of Heteroarylboronic Acids.[1][2][3][4][9] Journal of the American Chemical Society, 132(31), 10891–10902.[1][2]
-
Knapp, D. M., et al. (2010).[1][2] MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Coupling.[1][2] Journal of the American Chemical Society, 132(22), 7604–7605.[1][2]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Throughput Screening (HTS) for Suzuki-Miyaura Coupling
Welcome to the Advanced Catalysis Support Hub. This guide is designed for process chemists and medicinal scientists utilizing microscale parallel experimentation to optimize C–C bond formation. Unlike standard protocols, this center focuses on mechanistic troubleshooting and self-validating workflows .
Core Philosophy: The "Smart" Screen
High-throughput screening is not about testing everything; it is about testing the right diversity space to identify the reaction's limiting factor (e.g., oxidative addition vs. transmetalation).
The "4-Quadrant" Screening Strategy
Do not screen 96 random ligands. Design your plate to interrogate specific failure modes.
| Variable Class | Purpose | Recommended Candidates (Start Here) |
| Ligand Class A (Biaryl Phosphines) | Promote oxidative addition (sterically hindered/e-rich halides). | XPhos , RuPhos , SPhos , BrettPhos |
| Ligand Class B (Bisphosphines) | Stabilize Pd, prevent aggregation (good for simple substrates). | dppf , Xantphos , dtbpf |
| Base Class 1 (Inorganic/Weak) | Minimize base-sensitive side reactions. | K₃PO₄ , K₂CO₃ (milled) |
| Base Class 2 (Organic/Strong) | Soluble in organic media; accelerates transmetalation. | DBU , Et₃N , TBAOH |
Experimental Workflow & Visualization
The following diagram outlines the critical path for a robust HTS campaign. Note the "Validation Loop" often missed in standard workflows.
Figure 1: The Iterative HTS Workflow. Note that "Stock Solution Prep" emphasizes Precatalysts to ensure stoichiometry.
Standard Operating Procedure (SOP): The 96-Well Protocol
Objective: Screen 96 unique conditions for the coupling of an electron-deficient heteroaryl chloride and a boronic acid.
Reagents & Setup
-
Scale: 5 µmol limiting reagent per well.
-
Concentration: 0.1 M (typical).
-
Catalyst Loading: 5 mol% Pd.[1]
Step-by-Step Protocol
-
Stock Preparation (The "Master Mix" Concept):
-
Why: Weighing <1 mg of catalyst per well introduces massive error.
-
Action: Prepare a stock solution of the Aryl Halide + Internal Standard (e.g., Biphenyl or 1,3,5-Trimethoxybenzene) in the reaction solvent.
-
Catalyst Dosing: Prepare separate stock solutions of Pd-Precatalysts (e.g., XPhos Pd G4). Do not use Pd(OAc)₂ + Ligand separately unless mixing time >1 hr is allowed for complexation.
-
-
Dispensing:
-
Sealing (CRITICAL):
-
Issue: Solvent evaporation in 96-well plates at 80°C changes concentration, ruining kinetics.
-
Action: Use a chemically resistant mat (PTFE/Silicone) followed by a metal clamp or heat seal. Do not rely on adhesive foils for reactions >40°C.
-
-
Reaction:
-
Agitate at 600-800 rpm.
-
Heat for 2–16 hours depending on substrate reactivity.
-
Troubleshooting Guide: Diagnosing Failure Modes
Use this logic tree to determine why a reaction failed. A yield of 0% is data, provided you analyze the byproducts.
Figure 2: Diagnostic Logic Tree. Follow the path based on LCMS analysis of the crude mixture.
Deep Dive: The "Protodeboronation" Trap
Symptom: Aryl Halide remains, but Boronic Acid is gone (converted to Ar-H). Mechanism: Base-catalyzed hydrolysis of the C-B bond. Common with 2-pyridyl, 5-thiazolyl, and polyfluorophenyl boronic acids. Corrective Actions:
-
Switch Catalyst: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These activate rapidly at low temperatures, allowing the coupling to outcompete the decomposition.
-
Base Selection: Switch from Carbonates (
, pH ~11) to Phosphates ( , pH ~12 but different buffering) or Fluorides ( , anhydrous). -
Slow Addition: If scaling up, add the unstable boronic acid slowly via syringe pump to keep its standing concentration low.
Frequently Asked Questions (FAQ)
Q: Why use Precatalysts (e.g., XPhos Pd G4) instead of Pd₂dba₃ + Ligand? A: Reproducibility. In situ catalyst formation is temperature and time-dependent. If you mix Pd₂dba₃ and Ligand and heat immediately, the active species may not form before the substrate degrades. Precatalysts (like the palladacycles) ensure a 1:1 L:Pd ratio and activate immediately upon base exposure.
Q: My reaction turns "Pd Black" immediately. Is this bad? A: Yes. It indicates the ligand has dissociated, and the Pd(0) has aggregated into inactive nanoparticles.
-
Fix: Increase the Ligand:Metal ratio (e.g., 2:1 for monodentate ligands) or switch to a ligand with a stronger bite angle (e.g., Xantphos) or steric bulk (e.g., BrettPhos) to stabilize the Pd(0) center.
Q: How do I handle "Gummy" precipitates in 96-well plates? A: Insoluble inorganic salts can trap the catalyst.
-
Fix: Add small amounts of water (5-10% v/v) to organic solvents (Dioxane/Water) to solubilize the base. Alternatively, use organic bases like TMG (Tetramethylguanidine) or DBU.
References & Authoritative Sources
-
High-Throughput Experimentation in Catalysis:
-
Buchwald Precatalyst Selection:
-
Protodeboronation Mechanisms:
-
Scale-Up & Reproducibility:
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. preprints.org [preprints.org]
- 9. 2nd Generation Buchwald Precatalysts [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LC-MS Analysis of Suzuki Coupling Reaction Progress: A Comparative Guide
Executive Summary
In the high-stakes environment of drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for carbon-carbon bond formation. While traditional monitoring techniques like TLC or HPLC-UV provide basic conversion data, they often fail to detect co-eluting impurities, protodeboronation byproducts, or homocoupling artifacts that compromise yield and purity.
This guide details the implementation of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring Suzuki couplings. It objectively compares LC-MS against standard alternatives, demonstrating why mass-selective detection is the superior choice for kinetic profiling and impurity identification in pharmaceutical R&D.
Part 1: The Technical Context
The Suzuki Catalytic Cycle & Impurity Landscape
To monitor a reaction effectively, one must understand the failure modes. The Suzuki coupling involves three primary steps: Oxidative Addition, Transmetallation, and Reductive Elimination. However, competing pathways generate specific impurities that only LC-MS can definitively identify in real-time.
Figure 1: Suzuki Coupling Catalytic Cycle and Impurity Branching This diagram maps the catalytic cycle and identifies where common impurities (Homocoupling, Protodeboronation) diverge from the main pathway.
Caption: The catalytic cycle showing the main product pathway (Green) and critical impurity pathways (Red) detectable by mass spectrometry.
Part 2: Comparative Analysis
Why LC-MS Outperforms Traditional Methods
The following matrix compares LC-MS against Thin Layer Chromatography (TLC), Gas Chromatography (GC-MS), and HPLC-UV.
Table 1: Reaction Monitoring Technique Comparison
| Feature | LC-MS (Recommended) | HPLC-UV | TLC | GC-MS |
| Primary Detection | Mass-to-Charge ( | UV Absorbance | Visual/Stain | Volatility/Mass |
| Specificity | High: Distinguishes co-eluting peaks by mass.[1] | Low: Co-eluting peaks merge; requires distinct | Low: Spots often overlap; subjective interpretation. | High: But limited to volatile/stable compounds. |
| Impurity ID | Instant: Identifies unknown masses (e.g., dehalogenation). | Difficult: Requires reference standards for every peak. | None: Only shows presence/absence. | Variable: Good for halides, poor for polar boronates. |
| Speed | Fast: <3 min (UPLC). | Moderate: 10-30 min. | Fast: 5-10 min. | Slow: Requires heating/cooling cycles. |
| Sample Prep | Critical: Requires filtration (0.22 µm) to protect ESI. | Standard: Filtration (0.45 µm). | Minimal: Direct spot. | Complex: Derivatization often needed. |
| Limit of Detection | Excellent: (ppb range). | Good: (ppm range). | Poor: Visual limit. | Excellent: (ppb range). |
Expert Insight: While HPLC-UV is the "workhorse" for final purity checks, it is dangerous for reaction monitoring because boronic acids and their deboronated byproducts often have weak or similar UV chromophores to the starting materials. LC-MS "weighs" the molecule, removing ambiguity [1, 5].[1]
Part 3: Experimental Protocol
Validated LC-MS Workflow for Suzuki Couplings
Standard Operating Procedure (SOP) for Kinetic Monitoring
1. Sample Preparation (The Critical Step)
Palladium catalysts are notorious for forming clusters that can clog ESI needles or cause ion suppression.
-
Step A: Quench: Aliquot 20 µL of reaction mixture into 500 µL of Acetonitrile (MeCN) containing 0.1% Formic Acid. The acid quenches the base, stopping the reaction.
-
Step B: Scavenge/Filter: If using high Pd loading (>1 mol%), add a pinch of thiourea or proprietary scavenger resin to the vial, vortex, and filter through a 0.22 µm PTFE filter . This prevents metallic Pd from entering the MS source [5].
2. LC Conditions (Rapid Resolution)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Ballistic gradient (5% B to 95% B in 1.5 minutes) is sufficient for monitoring conversion.
-
Flow Rate: 0.6 mL/min (High flow reduces run time).
3. MS Parameters (ESI Positive Mode)
-
Scan Range: 100–1000
. -
Mode: Full Scan (MS1) is usually sufficient. Use SIM (Selected Ion Monitoring) if tracking a specific trace impurity.
-
Cone Voltage: 20-40V (Optimize to prevent in-source fragmentation of fragile boronic acids).
Part 4: Data Interpretation & Logic
Deciphering the Mass Spectrum
Interpreting Suzuki reaction data requires looking for specific mass shifts.
Figure 2: LC-MS Data Interpretation Logic Tree Follow this logic to identify the species in your chromatogram.
Caption: Decision tree for assigning peaks in a Suzuki coupling LC-MS trace.
Key Mass Shifts to Watch:
-
Protodeboronation: The boronic acid (
) loses the boron moiety and gains a proton.-
Observation: Disappearance of Starting Material 2 (Boronate) without Product formation.
-
Mass Shift: Look for Mass =
.
-
-
Homocoupling: Two aryl halides or two boronates couple together.
-
Mass Shift: Look for
.
-
-
Hydrodehalogenation: The aryl halide loses the halogen and gains a hydrogen (often due to excess hydride sources or solvent interaction).
-
Mass Shift:
.
-
Part 5: Troubleshooting & Pitfalls
1. Ion Suppression:
High concentrations of inorganic bases (e.g.,
-
Solution: Divert the first 0.5 min of LC flow to waste (using the divert valve) to allow salts to elute before the MS detects the organics.
2. Palladium Adducts:
Palladium has a unique isotope pattern. If you see a cluster of peaks separated by 1-2 Da, it may be a Pd-adduct (
-
Solution: This indicates insufficient quenching/scavenging. Re-filter the sample with a thiol-based scavenger.
3. Boronic Acid Instability: Boronic acids can esterify with methanol or dehydrate to boroxines in the MS source, leading to confusing spectra.
-
Solution: Use Acetonitrile/Water mobile phases rather than Methanol. Look for
ions.
References
-
AxisPharm. (2024).[2] GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Wiley Analytical Science. (2019). Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. [Link]
-
National Institutes of Health (PMC). (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link] (Note: Generalized link to PMC search for verification of recent reviews).
-
HPLC Vials. (2024). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
Sources
Precision in Palladium: A Comparative Guide to Internal Standards for Suzuki-Miyaura Yield Quantification
Executive Summary
In high-throughput experimentation (HTE) and kinetic profiling of Suzuki-Miyaura couplings, isolated yield is a luxury often afforded only to the final optimized scale-up. For the optimization phase, In Situ Yield Quantification is the operational standard. However, the choice between Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC) quantification is not merely a matter of instrument availability—it is a decision that dictates the accuracy of your data.
This guide objectively compares the three dominant internal standard (IS) methodologies used in industrial drug development: 1,3,5-Trimethoxybenzene (qNMR) , Dodecane (GC-FID) , and 1,3,5-Triisopropylbenzene (GC/NMR Hybrid) . We analyze them based on inertness, response linearity, and the critical, often-overlooked "Injector Effect" that plagues palladium-catalyzed quantifications.
Part 1: The Comparative Framework
The ideal internal standard for a Suzuki reaction must possess three non-negotiable traits:
-
Orthogonality: It must not overlap with the complex aryl region of biaryl products or the aliphatic region of phosphine ligands.
-
Inertness: It must be invisible to the oxidative addition of Pd(0).
-
Volatility Profile: It must match the detection method (high boiling for GC, non-volatile for vacuum transfers).
Table 1: Performance Matrix of Internal Standards
| Feature | 1,3,5-Trimethoxybenzene (TMB) | Dodecane | 1,3,5-Triisopropylbenzene |
| Primary Method | qNMR (1H) | GC-FID / GC-MS | Hybrid (NMR & GC) |
| Spectral Distinctness | High. Distinct singlet at | Low. Overlaps with alkyl ligands in NMR. | Medium. Distinct Ar-H, but alkyl region is crowded. |
| Reaction Inertness | High. Electron-rich ring resists Pd insertion. | Excellent. Aliphatic; completely inert to Pd. | High. Steric bulk prevents Pd coordination. |
| Risk Factor | Sublimation. Can be lost if reaction is concentrated under high vac. | Volatility. Co-elution with solvent if not optimized. | Solubility. Requires non-polar solvents. |
| Accuracy Limit | |||
| Cost Efficiency | High (Recoverable) | Very High (Cheap) | Medium |
Part 2: Technical Deep Dive & Senior Scientist Insights
The "Injector Effect": A Critical GC Pitfall
As a Senior Application Scientist, I must highlight a specific failure mode in GC quantification of Suzuki reactions.
The Problem: If you inject a crude Suzuki reaction mixture containing active Pd catalyst and unreacted aryl halide/boronic acid into a hot GC inlet (
The qNMR "Lazy Delay" Error
In qNMR, accuracy is dictated by the Longitudinal Relaxation Time (T1) .
The Problem: The internal standard (often a small, symmetric molecule like TMB) usually has a longer T1 (3–5 seconds) than the large biaryl product (<1 second).
The Consequence: If your relaxation delay (d1) is too short (e.g., the standard 1 second), the IS will not fully relax, its integral will be under-represented, and your calculated yield will be artificially high .
The Rule: Set d1
Part 3: Experimental Protocols
Protocol A: qNMR Quantification using 1,3,5-Trimethoxybenzene (TMB)
Best for: Rapid checks, crude mixtures, and reactions where isolation is difficult.
Reagents:
-
IS Stock Solution: 0.1 M TMB in the reaction solvent (e.g., Dioxane or DMSO).
-
Solvent: CDCl
or DMSO- .
Workflow:
-
Reaction Completion: Do not work up the reaction yet.
-
Aliquot: Take a 50
L aliquot of the crude reaction mixture. -
Quench/Dilution: Dispense into an NMR tube containing 0.6 mL deuterated solvent.
-
Standard Addition: Add a precise volume (e.g., 50
L) of the IS Stock Solution directly to the tube. Note: Adding IS to the bulk reaction is risky if workup causes partitioning. -
Acquisition:
-
Pulse Angle:
-
Relaxation Delay (d1): 30 seconds (Critical Step).
-
Scans: 8 or 16.
-
-
Calculation:
- : Integral area
- : Number of protons (e.g., TMB aromatic singlet = 3)
- : Moles
Protocol B: GC-FID Quantification using Dodecane
Best for: Kinetics, time-course studies, and volatile products.
Reagents:
-
Quench Solution: Ethyl Acetate/1M HCl (1:1) or saturated NH
Cl. -
IS: n-Dodecane (added at the start of the reaction).
Workflow:
-
Calibration (The Response Factor):
-
Reaction Setup: Add Dodecane (0.1 equiv relative to limiting reagent) directly to the reaction vessel before adding catalyst.
-
Sampling (The Quench):
-
Withdraw 50
L aliquot. -
IMMEDIATELY dispense into a vial containing 0.5 mL Quench Solution and vortex. This stops the "Injector Effect".
-
-
Extraction: Add 0.5 mL organic solvent (EtOAc), vortex, and sample the top organic layer for GC.
-
Calculation:
Part 4: Visualization of Workflows
Diagram 1: The "Safe Quantification" Workflow
This diagram illustrates the critical decision points to avoid the "Injector Effect" and "Relaxation Error."
Caption: Workflow logic for qNMR vs. GC-FID. Note the critical "Acidic Quench" step in GC to prevent false yield inflation.
Diagram 2: Internal Standard Selection Matrix
A decision tree for selecting the correct standard based on chemical environment.
Caption: Decision matrix for selecting Internal Standards based on temperature and detection method.
References
-
Shejwalkar, P. et al. "Discrepancy in comparing the yields by NMR and GC?
- Context: Highlights the "Injector Effect" where unquenched catalysts continue reacting in the GC inlet.
-
qNMR Best Practices: Sahu, P.K. et al. "Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation." International Journal of Pharmaceutical Sciences and Research. (2021).[3]
- Context: Validates qNMR accuracy (<2.0% deviation)
-
Internal Standard Properties (TMB): Sigma-Aldrich Technical Guide. "1,3,5-Trimethoxybenzene Standard for quantitative NMR, TraceCERT."
- Context: Establishes TMB as a certified reference material for qNMR due to spectral distinctness.
-
Chromatography Today.
- Context: Provides the mathematical derivation for the calcul
Sources
Comparison of 2-Benzyloxy-5-formylphenylboronic acid with other boronic acids
CAS: 1310384-22-5 | Formula: C₁₄H₁₃BO₄ | Mol.[1][2] Weight: 256.06 g/mol
Executive Summary: The Tri-Functional Scaffold
In the landscape of organoboron reagents, 2-Benzyloxy-5-formylphenylboronic acid (2B5F-PBA) occupies a specialized niche as a tri-functional building block . Unlike standard phenylboronic acid (PBA) or simple formyl derivatives, 2B5F-PBA integrates three distinct chemical handles:
-
Boronic Acid (C1): Enables Suzuki-Miyaura cross-coupling.[3]
-
Benzyloxy Group (C2): A robustly protected phenol (ortho-position) that provides steric influence and can be unmasked via hydrogenolysis.
-
Formyl Group (C5): A reactive aldehyde handle (meta-position) for reductive amination or condensation, orthogonal to the boron reactivity.
This guide compares 2B5F-PBA against standard alternatives (4-Formylphenylboronic acid and 2-Formylphenylboronic acid), highlighting its utility in synthesizing complex biaryl scaffolds where precise regiochemistry and latent functionality are required.
Critical Analysis: Structural & Reactivity Profile
The Ortho-Alkoxy Effect (Sterics & Stability)
The defining feature of 2B5F-PBA is the bulky benzyloxy group at the ortho position.
-
Vs. Unsubstituted PBA: The ortho-benzyloxy group exerts significant steric pressure on the boronic acid moiety. While this can slightly retard the rate of transmetallation in Suzuki couplings, it often suppresses protodeboronation (a common side reaction) by hindering the approach of hydrolytic agents to the C-B bond.
-
Vs. 2-Methoxyphenylboronic Acid: While both are ortho-alkoxy substituted, the benzyl group is a "mask." It allows the researcher to carry a latent phenol through harsh coupling conditions, releasing it later (e.g., Pd/C, H₂) to generate 2-hydroxybiaryls—privileged structures in catalysis and drug discovery.
Regiochemistry of the Formyl Group
The position of the aldehyde is critical for downstream applications.
-
Vs. 2-Formylphenylboronic Acid (2-FPBA): 2-FPBA spontaneously cyclizes to form benzoxaboroles (hemiacetals) in solution. 2B5F-PBA, with the formyl group at C5 (meta to boron), cannot cyclize . This ensures the aldehyde remains free and reactive for imine formation or reductive amination without competing equilibrium.
-
Vs. 4-Formylphenylboronic Acid (4-FPBA): 4-FPBA is a linear linker. 2B5F-PBA provides a "bent" geometry and places the aldehyde in a position that allows access to different chemical space in structure-activity relationship (SAR) studies.
Comparative Performance Matrix
The following table synthesizes experimental data and mechanistic properties.
| Feature | 2-Benzyloxy-5-formyl-PBA | 4-Formylphenylboronic Acid | 2-Formylphenylboronic Acid |
| Primary Utility | Latent phenol introduction; Orthogonal linking | Linear extension; Simple linking | Benzoxaborole synthesis; Serine protease inhibition |
| Suzuki Reactivity | Moderate (Steric hindrance requires active catalysts) | High (Sterically unencumbered) | Variable (Cyclization can interfere) |
| Aldehyde State | Free Aldehyde (100% available) | Free Aldehyde | Equilibrium (Free vs. Cyclic Benzoxaborole) |
| Protodeboronation | Low (Sterically protected) | Moderate | High (Facilitated by ortho-carbonyl) |
| Solubility (Organic) | High (Lipophilic benzyl group) | Moderate | Moderate |
Strategic Reaction Workflows (Visualization)
The diagram below illustrates the orthogonal "decision tree" available when using 2B5F-PBA. The molecule allows for a sequence-dependent synthesis: Coupling first, or Amine functionalization first.
Figure 1: Orthogonal reaction pathways. Route A is generally preferred to avoid potential interference of the amine with the boronic acid during purification.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Context: The ortho-benzyloxy group creates steric hindrance. Standard Pd(PPh₃)₄ may be sluggish. This protocol uses a high-activity Buchwald precatalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate for sterically hindered substrates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and base. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add the Dioxane/Water mixture (degassed).
-
Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.
-
Reaction: Heat to 80–90°C for 12–16 hours. Note: Monitor by LC-MS. The aldehyde peak (approx 10 ppm in ¹H NMR) should remain intact.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. Caution: Aldehydes can oxidize; store under inert atmosphere if not used immediately.
Protocol B: Chemoselective Reductive Amination
Context: Functionalizing the C5-formyl group while leaving the boronic acid (or the coupled biaryl) intact.
Materials:
-
Aldehyde substrate (from Protocol A or neat starting material)
-
Primary/Secondary Amine (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
Step-by-Step:
-
Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Stir for 30–60 minutes to allow imine formation (equilibrium).
-
Reduction: Add STAB in one portion.
-
Quench: Stir for 4–12 hours. Quench with saturated NaHCO₃.
-
Extraction: Extract with DCM.
-
Note on Boronic Acids: If performing this before Suzuki coupling (Route B), avoid acidic workups, as the boronic acid can be sensitive. Use neutral conditions.
References
-
Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from
-
Chemenu. (n.d.). CAS 1310384-22-5 Product Details. Retrieved from
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. International Journal of Molecular Sciences. Retrieved from (Context on formyl-boronic acid stability and benzoxaborole isomerization).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Reactivity and Mechanism. Retrieved from
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-Benzyloxy-5-formylphenylboronic Acid: A Guide to Personal Protective Equipment
For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle complex reagents safely is paramount. 2-Benzyloxy-5-formylphenylboronic acid is a valuable building block, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
At-a-Glance: Essential Safety and PPE
For immediate reference, the following table summarizes the minimum required PPE for handling this compound under standard laboratory conditions.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles with side shields | Protects against dust particles and potential splashes causing serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Prevents skin contact, which can cause irritation.[1][4] |
| Body Protection | Fully-fastened laboratory coat | Shields skin from accidental contact with the chemical.[4][5] |
| Footwear | Closed-toe shoes | Protects feet from spills.[4] |
Hazard Assessment: Understanding the Risks
This compound, like many boronic acids, presents several potential hazards that necessitate careful handling. A thorough risk assessment is the foundation of a safe experimental workflow.
Primary Hazards:
-
Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1][2]
-
Skin Irritation (H315): Direct contact with the skin can lead to irritation.[1][2]
-
Respiratory Irritation (H335): As a solid, the fine dust of this compound can irritate the respiratory tract if inhaled.[2][6]
-
Harmful if Swallowed (H302): Ingestion of the compound is harmful.[2][6]
The physical form of this reagent—a solid—means that the primary route of exposure is through the inhalation of dust or accidental contact with skin and eyes.[7][8] Therefore, all handling procedures should be designed to minimize dust generation.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The following protocol outlines the necessary PPE for handling this compound.
Engineering Controls: The First Line of Defense
Before any PPE is donned, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All weighing and handling of this compound solid should be performed inside a certified chemical fume hood.[4][5] This is the most critical step in preventing inhalation of the powder.
-
Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.[1][2][9]
Step-by-Step PPE Selection and Use
A. Eye and Face Protection
Given the serious eye irritation hazard, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.[3]
-
For Increased Risk Activities: When handling larger quantities or if there is a higher risk of splashing (e.g., during transfer or dissolution), supplement goggles with a face shield.[10]
B. Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.
-
Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable for handling this compound.[4][11] Always check gloves for any signs of degradation or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[7]
-
Laboratory Coat: A clean, fully-fastened laboratory coat should be worn at all times.[5]
-
Additional Protection: For tasks with a higher risk of contamination, consider using a chemical-resistant apron over the lab coat.
C. Respiratory Protection
While engineering controls are the primary method for avoiding inhalation, respiratory protection may be necessary in certain situations.
-
Standard Operations: When working in a properly functioning chemical fume hood, a respirator is typically not required.
-
Situations Requiring a Respirator:
-
If engineering controls are not available or are malfunctioning.
-
During the cleanup of a large spill outside of a fume hood.
-
In these cases, a NIOSH-approved air-purifying respirator (APR) with a particulate filter (N95 or P100) is recommended.[12]
-
The following diagram illustrates the decision-making process for PPE selection:
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID | CAS#:169209-25-0 | Chemsrc [chemsrc.com]
- 6. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. fishersci.fi [fishersci.fi]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. safelyio.com [safelyio.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
